PCI-34051
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGHIGYPXNABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647187 | |
| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950762-95-5 | |
| Record name | PCI-34051 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PCI-34051 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PCI-34051 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUI52VXV61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PCI-34051: A Deep Dive into its Mechanism of Action as a Selective HDAC8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCI-34051 is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its biological effects, with a primary focus on its anti-neoplastic and anti-inflammatory properties. We will dissect the key signaling pathways modulated by this compound, present quantitative data on its activity, and provide detailed experimental protocols for studying its mechanism of action.
Core Mechanism of Action: Selective HDAC8 Inhibition
This compound is a hydroxamic acid-based inhibitor that demonstrates high potency and selectivity for HDAC8. It exhibits an IC50 of 10 nM in cell-free assays and displays over 200-fold selectivity against other HDAC isoforms, including HDAC1 and HDAC6, and more than 1000-fold selectivity over HDAC2, HDAC3, and HDAC10. This selectivity is crucial as it minimizes off-target effects commonly associated with pan-HDAC inhibitors. Unlike broad-spectrum HDAC inhibitors, this compound does not induce detectable global histone or tubulin acetylation at concentrations where it shows cellular activity, suggesting a more targeted mechanism of action.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| HDAC8 IC50 | 10 nM | Cell-free enzymatic assay | |
| HDAC8 Ki | 10 nM | N/A | |
| Selectivity | >200-fold vs. HDAC1, HDAC6 | Cell-free enzymatic assay | |
| Selectivity | >1000-fold vs. HDAC2, HDAC3, HDAC10 | Cell-free enzymatic assay | |
| Jurkat Cell Apoptosis EC50 | 2.4 µM | Apoptosis Assay | |
| HuT78 Cell Apoptosis EC50 | 4 µM | Apoptosis Assay | |
| IL-1β Secretion IC50 | 0.6 µM - 1 µM | LPS-stimulated human PBMC | |
| OVCAR-3 GI50 | 6 µM | Growth Inhibition Assay |
Signaling Pathways Modulated by this compound
Induction of Apoptosis in T-Cell Malignancies
A primary and well-characterized mechanism of this compound is the induction of caspase-dependent apoptosis, particularly in T-cell lymphomas and leukemias. This apoptotic pathway is unique and independent of T-cell receptor signaling.
The key steps in this pathway are:
-
Phospholipase C-gamma 1 (PLCγ1) Activation: this compound treatment leads to the activation of PLCγ1. The sensitivity of cells to this compound-induced apoptosis is significantly reduced in PLCγ1-deficient cell lines.
-
Intracellular Calcium Mobilization: Activated PLCγ1 triggers a rapid and dose-dependent release of calcium (Ca2+) from the endoplasmic reticulum (ER).
-
Mitochondrial Cytochrome c Release: The increase in intracellular calcium leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c release initiates the caspase cascade, leading to the activation of executioner caspases, such as caspase-3, and subsequent apoptosis.
This signaling cascade can be visualized as follows:
Anti-inflammatory Effects via the miR-381-3p/TGF-β3 Axis
This compound has demonstrated significant anti-inflammatory properties. In a mouse model of asthma, this compound was shown to attenuate inflammation and airway remodeling. This effect is mediated through the regulation of a specific microRNA and its downstream target.
The proposed pathway is as follows:
-
Upregulation of miR-381-3p: Treatment with this compound leads to an increase in the expression of microRNA-381-3p.
-
Downregulation of TGF-β3: miR-381-3p directly targets and downregulates the expression of Transforming Growth Factor beta 3 (TGF-β3), a key mediator of pro-inflammatory and fibrotic responses.
-
Inhibition of Downstream Signaling: The reduction in TGF-β3 leads to decreased activation of the ERK and PI3K/AKT/PDK1 signaling pathways, which are involved in cell proliferation, inflammation, and fibrosis.
The logical flow of this anti-inflammatory mechanism is depicted below:
Modulation of Non-Histone Protein Acetylation
While not a global acetylation inducer, this compound does affect the acetylation status of specific non-histone proteins. In ovarian cancer cells with wild-type p53, this compound treatment leads to an increase in the acetylation of p53 at lysine 381 (K381). This acetylation is associated with enhanced p53 stability and pro-apoptotic activity.
In combination with the HDAC6 inhibitor ACY-241, this compound synergistically increases the acetylation of α-tubulin, which may contribute to the observed suppression of cancer cell metastasis.
Experimental Protocols
HDAC8 Enzymatic Activity Assay
This protocol is adapted from commercially available fluorometric HDAC8 assay kits.
Objective: To determine the in vitro inhibitory activity of this compound on HDAC8.
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound
-
Trichostatin A (positive control inhibitor)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant HDAC8 enzyme to each well, except for the no-enzyme control wells.
-
Add the diluted this compound or control vehicle (DMSO) to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the HDAC8 fluorogenic substrate to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability Assay (CCK-8)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, A2780)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
T-cell lymphoma cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blotting for Protein Acetylation
Objective: To detect changes in the acetylation of specific proteins (e.g., p53, α-tubulin) following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and HDAC inhibitors
-
Primary antibodies (e.g., anti-acetyl-p53 (K381), anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with this compound.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
PCI-34051: A Selective HDAC8 Inhibitor with a Unique Pro-Apoptotic Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PCI-34051 is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme.[1][2][3] Unlike pan-HDAC inhibitors, this compound exhibits a unique mechanism of action, inducing apoptosis in specific cancer cell types, particularly T-cell malignancies, through a pathway independent of widespread histone hyperacetylation.[4][5] This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, and key experimental data and protocols relevant to its study.
Core Concepts
This compound
This compound, with the chemical name N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide, is a hydroxamic acid-containing compound.[4] It has been identified as a valuable research tool for investigating the specific roles of HDAC8 in various biological processes and as a potential therapeutic agent for certain cancers and inflammatory conditions.[5][6]
Primary Target: Histone Deacetylase 8 (HDAC8)
The primary molecular target of this compound is Histone Deacetylase 8 (HDAC8).[1][2] HDAC8 is a zinc-dependent class I histone deacetylase that plays a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins.[7][8] Dysregulation of HDAC8 activity has been implicated in the pathogenesis of various diseases, including cancer and developmental disorders.[7]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC8 | Reference |
| HDAC8 | 10 | - | [1][2] |
| HDAC1 | >2000 | >200-fold | [1] |
| HDAC6 | >2000 | >200-fold | [1] |
| HDAC2 | >10000 | >1000-fold | [1] |
| HDAC3 | >10000 | >1000-fold | [1] |
| HDAC10 | >10000 | >1000-fold | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Value | Reference |
| Jurkat (T-cell leukemia) | Apoptosis (EC50) | 2.4 µM | [9] |
| HuT78 (T-cell lymphoma) | Apoptosis (EC50) | 4 µM | [9] |
| OVCAR-3 (Ovarian cancer) | Growth Inhibition (GI50) | 6 µM | [1] |
| LPS-stimulated PBMCs | IL-1β secretion (IC50) | 1 µM | [9] |
Mechanism of Action
This compound induces apoptosis in sensitive cell lines, particularly those of T-cell origin, through a unique signaling pathway that does not rely on the global hyperacetylation of histones or tubulin.[4][5] This distinct mechanism contributes to its selective cytotoxicity.
Signaling Pathway
The pro-apoptotic signaling cascade initiated by this compound involves the following key steps:
-
HDAC8 Inhibition: this compound directly binds to and inhibits the catalytic activity of HDAC8.
-
PLCγ1 Activation: Inhibition of HDAC8 leads to the activation of Phospholipase C-gamma 1 (PLCγ1). The precise mechanism linking HDAC8 inhibition to PLCγ1 activation is an area of ongoing investigation.
-
Intracellular Calcium Mobilization: Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of calcium (Ca2+) into the cytoplasm.[3]
-
Mitochondrial Cytochrome c Release: The sustained increase in intracellular calcium concentration leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytosol.[1]
-
Caspase Activation and Apoptosis: Cytochrome c, in the presence of Apaf-1 and ATP, activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1][7]
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective HDAC8 inhibition by this compound attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu [bu.edu]
- 9. Binding mechanism and distant regulation of histone deacetylase 8 by this compound | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Role of PCI-34051 in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract: PCI-34051 is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I zinc-dependent deacetylase. Unlike pan-HDAC inhibitors, which affect numerous cellular processes and often exhibit broad toxicity, this compound's specificity provides a more targeted therapeutic approach. This document elucidates the distinct mechanism by which this compound induces apoptosis, particularly in T-cell malignancies. The process is characterized by a unique signaling cascade involving phospholipase C-gamma1 (PLCγ1) and calcium mobilization, which is independent of the extrinsic apoptotic pathway and does not rely on global changes in histone or tubulin acetylation. This guide provides a comprehensive overview of its mechanism, quantitative efficacy, relevant experimental protocols, and the key molecular pathways involved in its pro-apoptotic activity.
Core Mechanism of Action
This compound is a hydroxamic acid-based compound that demonstrates remarkable potency and selectivity for HDAC8.[1] It inhibits HDAC8 with an IC50 and Kᵢ value of 10 nM in cell-free assays.[2][3] Its selectivity is a key feature, showing over 200-fold greater inhibition of HDAC8 compared to HDAC1 and HDAC6, and over 1000-fold selectivity against HDAC2, HDAC3, and HDAC10.[2] This specificity allows for the interrogation of HDAC8-specific functions and offers a therapeutic window that minimizes the off-target effects associated with broader-spectrum HDAC inhibitors.[4] Notably, at concentrations effective for inducing apoptosis, this compound does not cause detectable hyperacetylation of canonical HDAC substrates like histones or tubulin, suggesting a non-classical mechanism of action for an HDAC inhibitor.[4][5]
The Signaling Pathway of Apoptosis Induction
The pro-apoptotic activity of this compound, particularly in T-cell lymphomas, is not mediated by transcriptional changes resulting from histone hyperacetylation. Instead, it initiates a rapid, non-genomic signaling cascade that culminates in caspase-dependent cell death.[5][6]
The key steps are:
-
PLCγ1 Activation: The pathway is critically dependent on the activation of phospholipase C-gamma1 (PLCγ1). Cell lines deficient in PLCγ1 are resistant to this compound-induced apoptosis.[5]
-
Intracellular Calcium Mobilization: Activated PLCγ1 leads to the rapid release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[5] This Ca²⁺ flux is essential for the apoptotic mechanism and can be blocked by Ca²⁺ chelators like BAPTA or enhanced by Ca²⁺ effectors such as thapsigargin.[5]
-
Mitochondrial Involvement: The surge in intracellular calcium triggers the release of cytochrome c from the mitochondria into the cytoplasm.[2][5]
-
Caspase Activation: Cytochrome c release initiates the intrinsic apoptotic pathway, leading to the activation of executioner caspases, such as caspase-3.[2][6] This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity.[6][7] The entire process can be blocked by a pan-caspase inhibitor, confirming its caspase-dependence.[6]
Crucially, this pathway is distinct from the extrinsic apoptotic pathway, as this compound does not stimulate the cleavage of Bid, a characteristic feature of extrinsic signaling.[2][6]
Quantitative Efficacy Data
The potency and selective cytotoxicity of this compound have been quantified across various assays and cell lines. The data highlights its specific efficacy against T-cell malignancies.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | HDAC8 (cell-free) | 10 nM | [1][2] |
| Kᵢ | HDAC8 (cell-free) | 10 nM | [3] |
| IC₅₀ | HDAC1 (cell-free) | 28.3 µM | [2] |
| IC₅₀ | HDAC6 (cell-free) | 2.9 µM - 48.2 µM | [1][2] |
| EC₅₀ (Apoptosis) | Jurkat (T-cell leukemia) | 2.4 µM | [3] |
| EC₅₀ (Apoptosis) | HuT78 (T-cell lymphoma) | 4 µM | [3] |
| GI₅₀ | OVCAR-3 (Ovarian cancer) | 6 µM | [2] |
| GI₅₀ | SK-N-BE(2)C (Neuroblastoma) | 15 µM | [2] |
Modulation of Apoptotic Regulators
This compound's induction of apoptosis involves the direct activation of caspases and, in certain contexts, the modulation of Bcl-2 family proteins.
| Apoptotic Marker | Cell Line(s) | Treatment Details | Observed Effect | Reference |
| Caspase-3 Activity | Jurkat | 5 µM this compound | Time-dependent increase (12-48h) | [2][6] |
| PARP Cleavage | Jurkat | 5 µM this compound | Increased cleavage at 48h | [6] |
| PARP & Caspase-3 Cleavage | TOV-21G (Ovarian Cancer) | 20 µM this compound + 3 µM ACY-241 | Synergistic increase in cleavage | [8][9] |
| Pro-apoptotic Bak | TOV-21G, A2780 | 20 µM this compound + 3 µM ACY-241 | Synergistic increase | [8][9] |
| Anti-apoptotic Bcl-XL, XIAP | TOV-21G, A2780 | 20 µM this compound + 3 µM ACY-241 | Significant reduction | [8][9] |
| Bid Cleavage | Jurkat | 5 µM this compound | No stimulation observed | [2][6] |
Key Experimental Methodologies
Apoptosis Quantification by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., Jurkat) at a density of 1 x 10⁶ cells/mL. Treat with desired concentrations of this compound (e.g., 5 µM) or DMSO as a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 400-600 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with 1X cold PBS, followed by one wash with 1X Binding Buffer.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V).
-
Incubation: Gently vortex and incubate the cells for 10-15 minutes at room temperature in the dark.
-
Secondary Staining: Add 200 µL of 1X Binding Buffer. Add 5 µL of Propidium Iodide (PI) staining solution.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of HDAC8 mitigates AKI by reducing DNA damage and promoting homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Selective HDAC8 Inhibitor PCI-34051: A Targeted Approach for T-Cell Lymphoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
T-cell lymphomas represent a heterogeneous group of aggressive hematological malignancies with often-poor prognoses. The development of targeted therapies has become a critical focus in the pursuit of more effective and less toxic treatment options. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. Among these, PCI-34051, a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8), has demonstrated significant preclinical activity against T-cell lymphoma cells. This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental methodologies related to the study of this compound in the context of T-cell lymphoma.
Introduction
Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins.[1] Dysregulation of HDAC activity is a common feature in many cancers, including T-cell lymphomas, making them attractive therapeutic targets.[2][3] While several broad-spectrum HDAC inhibitors have been approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL), their use can be associated with considerable side effects due to their lack of isoform selectivity.[2][4]
This compound is a novel hydroxamic acid-based small molecule that exhibits high selectivity for HDAC8, with over 200-fold selectivity against other HDAC isoforms.[5][6][7] This specificity offers the potential for a more targeted therapeutic approach with an improved safety profile. Research has shown that this compound induces apoptosis selectively in T-cell lymphoma and leukemia cell lines, suggesting a unique mechanism of action that distinguishes it from pan-HDAC inhibitors.[5][8] This document will detail the current understanding of this compound's effects on T-cell lymphoma cells, providing researchers and drug development professionals with a comprehensive resource to guide further investigation.
Mechanism of Action
The primary mechanism by which this compound exerts its anti-tumor effects in T-cell lymphoma cells is through the induction of caspase-dependent apoptosis.[5][9] Unlike broad-spectrum HDAC inhibitors, this compound does not cause detectable global changes in histone or tubulin acetylation at concentrations that induce apoptosis.[5][10] This indicates a more specific, non-canonical pathway of action.
The apoptotic signaling cascade initiated by this compound is uniquely dependent on the activation of Phospholipase C-gamma 1 (PLCγ1).[5] Studies have shown that T-cell lymphoma cell lines deficient in PLCγ1 are resistant to this compound-induced apoptosis.[5][9] The proposed signaling pathway is as follows:
-
HDAC8 Inhibition: this compound selectively inhibits the enzymatic activity of HDAC8.
-
PLCγ1 Activation: Inhibition of HDAC8 leads to the activation of PLCγ1. The precise molecular link between HDAC8 and PLCγ1 activation is an area of ongoing investigation.
-
Calcium Mobilization: Activated PLCγ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering a rapid and significant release of intracellular calcium (Ca2+).[5]
-
Mitochondrial Outer Membrane Permeabilization: The increase in cytosolic Ca2+ concentration leads to mitochondrial stress and the release of cytochrome c from the mitochondria into the cytoplasm.[5]
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[9][11]
This unique mechanism, involving PLCγ1 and calcium-induced apoptosis, appears to be specific to T-cell malignancies and is not observed in other hematopoietic or solid tumor cell lines treated with this compound.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in T-cell lymphoma cell lines as reported in the literature.
| Parameter | Value | Reference |
| HDAC8 IC50 | 10 nM | [6][7] |
| HDAC8 Ki | 10 nM | [7] |
| Selectivity | >200-fold over other HDAC isoforms | [5][6][7] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cell Type | EC50 for Apoptosis | GI50 | Reference |
| Jurkat | T-cell leukemia | 2.4 µM | - | [7] |
| HuT78 | Cutaneous T-cell lymphoma | 4 µM | 2.4 µM | [6][7] |
Table 2: In Vitro Efficacy of this compound in T-Cell Lymphoma Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on T-cell lymphoma cells.
Cell Viability and Proliferation Assay (MTS/CellTiter 96)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
T-cell lymphoma cell lines (e.g., HuT78)
-
Complete RPMI-1640 medium
-
This compound (solubilized in DMSO)
-
96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Plate reader
Protocol:
-
Seed T-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
T-cell lymphoma cell lines (e.g., Jurkat, HuT78)
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3 Activity Assay
Objective: To measure the activity of executioner caspase-3 as an indicator of apoptosis.
Materials:
-
T-cell lymphoma cell lines
-
This compound
-
Caspase-3 Colorimetric Assay Kit
-
Microplate reader
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and lyse the cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Quantify caspase-3 activity based on the cleavage of the pNA moiety.
Intracellular Calcium Measurement
Objective: To measure changes in intracellular calcium concentration following this compound treatment.
Materials:
-
T-cell lymphoma cell lines
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometric plate reader or flow cytometer
Protocol:
-
Harvest cells and resuspend in HBSS.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in HBSS.
-
Measure the baseline fluorescence.
-
Add this compound and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates a rise in intracellular calcium.
Visualizations
Figure 1: Proposed signaling pathway of this compound-induced apoptosis in T-cell lymphoma cells.
Figure 2: General experimental workflow for assessing the effects of this compound on T-cell lymphoma cells.
Conclusion
This compound represents a promising, highly selective HDAC8 inhibitor with a distinct mechanism of action in T-cell lymphoma cells. Its ability to induce apoptosis through a PLCγ1- and calcium-dependent pathway, independent of global histone acetylation changes, highlights a novel therapeutic vulnerability in this disease. The data presented in this guide underscore the potent and selective anti-tumor activity of this compound in preclinical models of T-cell lymphoma. Further investigation into the precise molecular events linking HDAC8 inhibition to PLCγ1 activation and the exploration of this compound in combination with other therapeutic agents are warranted to fully realize its clinical potential for the treatment of T-cell malignancies.
References
- 1. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on histone deacetylase inhibitors in peripheral T-cell lymphoma (PTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HDAC inhibitors exhibit pre-clinical efficacy in lymphoma models and point to the importance of CDKN1A expression levels in mediating their anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of HDAC6 sensitizes cutaneous T-cell lymphoma to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas [scite.ai]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Histone deacetylase 8 inhibition suppresses mantle cell lymphoma viability while preserving natural killer cell function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Anti-inflammatory Properties of PCI-34051
Executive Summary: PCI-34051 is a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8) that demonstrates significant anti-inflammatory activities. This technical guide provides an in-depth overview of its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols relevant to its evaluation. This compound exerts its anti-inflammatory effects primarily by inhibiting the post-translational processing and secretion of key pro-inflammatory cytokines, notably Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18).[1][2] Furthermore, it has been shown to modulate critical signaling pathways implicated in asthma, fibrosis, and macrophage polarization.[3][4][5] This compiled evidence underscores the therapeutic potential of selective HDAC8 inhibition for a range of inflammatory and autoimmune disorders, including rheumatoid arthritis (RA), psoriasis, and asthma.[1][3][6]
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, including cancer and chronic inflammatory conditions. While pan-HDAC inhibitors have shown clinical activity, their broad spectrum of inhibition can lead to off-target effects. This has spurred the development of isoform-selective inhibitors to achieve more targeted therapeutic intervention.
This compound is a small molecule inhibitor with high selectivity for HDAC8, exhibiting a Ki of 10 nM and over 200-fold selectivity against other class I HDACs.[1][2][7] Initially developed for its anti-neoplastic properties in T-cell lymphomas, subsequent research has unveiled its potent immunomodulatory and anti-inflammatory capabilities.[1][7] This whitepaper consolidates the current understanding of this compound as an anti-inflammatory agent, focusing on its molecular mechanisms, efficacy, and the experimental frameworks used for its characterization.
Mechanism of Action
This compound mitigates inflammation through several distinct molecular mechanisms, primarily centered on cytokine regulation and the modulation of intracellular signaling cascades.
Inhibition of IL-1β and IL-18 Secretion
A primary anti-inflammatory mechanism of this compound is its potent inhibition of IL-1β and IL-18 secretion.[1][2] Unlike many anti-inflammatory agents that act at the transcriptional level, this compound primarily disrupts the post-translational processing of these cytokines. In lipopolysaccharide (LPS)-stimulated primary human monocytes, treatment with this compound resulted in only a minor (≈20%) reduction in IL-1β mRNA levels.[1][2][6] However, it caused a significant intracellular accumulation (>50%) of the unprocessed pro-IL-1β form, indicating a blockade in the conversion to its mature, secretable form.[1][2][6] This effect is not due to the direct inhibition of caspase-1, the enzyme responsible for cleaving pro-IL-1β, but is attributed to an as-yet-unidentified HDAC8 substrate involved in the non-classical secretory pathway.[1][6]
Modulation of Signaling Pathways in Asthma
In a murine model of ovalbumin-induced asthma, this compound was shown to attenuate both airway inflammation and remodeling.[3] The mechanism involves the upregulation of microRNA-381-3p (miR-381-3p). This microRNA directly targets and suppresses the expression of Transforming Growth Factor beta 3 (TGF-β3), a key mediator of pro-inflammatory and fibrotic responses in the lungs.[3] The subsequent reduction in TGF-β3 leads to decreased activation of downstream pro-inflammatory signaling pathways, including ERK, PI3K, and AKT, thereby ameliorating the pathological features of asthma.[3][8]
Regulation of Macrophage Polarization
This compound can influence the phenotype of macrophages, a key cell type in the inflammatory response. Studies have shown that HDAC8 inhibition by this compound prevents the polarization of macrophages towards the anti-inflammatory M2 phenotype.[5] This effect is mediated through the suppression of the STAT6 and PI3K/Akt signaling pathways, which are critical for M2 differentiation.[5] By modulating macrophage polarization, this compound can alter the immune microenvironment, which has implications for diseases ranging from fibrosis to cancer.[5][9]
Quantitative Efficacy Data
The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo experimental systems. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell/Enzyme System | Stimulus/Condition | Measured Effect | Quantitative Value | Reference(s) |
| Purified HDAC8 Enzyme | N/A | Enzymatic Inhibition | Ki = 10 nM | [1][2][7] |
| Purified HDAC8 Enzyme | N/A | Enzymatic Inhibition | IC50 = 0.02 µM | [10] |
| Purified HDAC1 Enzyme | N/A | Enzymatic Inhibition | IC50 = 1.22 µM | [10] |
| Human PBMCs | LPS | IL-1β Secretion Inhibition | IC50 = 0.6 µM | [1][6] |
| Human PBMCs | LPS | IL-1β Secretion Inhibition | 80% reduction vs. control | [1][2] |
| Human Monocytes | N/A | Intracellular pro-IL-1β | >50% increase | [1][2][6] |
| Human PBMCs (from RA patients) | LPS | IL-1β Secretion Inhibition | 60% reduction | [1][2] |
| Human PBMCs (from RA patients) | Unstimulated | Basal IL-1β Secretion | 90% reduction | [1][2] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Disease/Condition | Dosing Regimen | Key Anti-inflammatory Findings | Reference(s) |
| Mouse | Contact Hypersensitivity | Not Specified | Inhibition of ear swelling; reduced IL-1β protein and mRNA. | [1][2][6] |
| Mouse | Angiotensin II-Hypertension | 3 mg/kg/day, IP | Suppressed aortic mRNA of TNF-α, IL-1β, MCP-1, VCAM-1, ICAM-1. | [10] |
| Mouse | Ovalbumin-Induced Asthma | Not Specified | Reduced inflammatory cells in BALF; decreased serum IL-6, IL-13, IL-17, TNF-α. | [3] |
| Mouse | Peritoneal Fibrosis | 20 mg/kg, IP | Suppressed phosphorylation of Smad3, STAT3, and β-catenin. | [4] |
| Mouse | Glioma | 40 mg/kg | Reduced infiltration of Iba1+ microglia/macrophages into tumor mass. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
HDAC Inhibitory Activity Assay
This protocol determines the potency and selectivity of compounds against HDAC enzymes.
-
Principle: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is deacetylated by an HDAC enzyme. A developing agent (e.g., trypsin) then cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC), which is quantified.[11]
-
Materials: Purified recombinant HDAC enzyme (e.g., HDAC8, HDAC1), fluorogenic substrate, assay buffer, this compound, developer solution (trypsin), and a fluorescence microplate reader.[11][12]
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the this compound dilutions (or vehicle control). Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution, which also contains a pan-HDAC inhibitor like Trichostatin A to prevent further deacetylation.[13]
-
Incubate for an additional 15-30 minutes at 37°C to allow for fluorophore development.
-
Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[11]
-
Calculate percent inhibition relative to the vehicle control and determine IC50 values using non-linear regression analysis.
-
In Vitro Cytokine Secretion Assay from PBMCs
This assay measures the effect of this compound on cytokine production from immune cells.
-
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with an inflammatory agent like LPS, inducing the production and secretion of cytokines. The concentration of these cytokines in the cell culture supernatant is measured, typically by ELISA or a cytometric bead array (CBA).[14][15]
-
Materials: Human whole blood or buffy coats, density gradient medium (e.g., Ficoll-Paque), RPMI-1640 culture medium, Fetal Bovine Serum (FBS), LPS, this compound, and a cytokine quantification kit (e.g., IL-1β ELISA kit).
-
Procedure:
-
Cell Isolation: Isolate PBMCs from blood using density gradient centrifugation.
-
Cell Culture: Plate PBMCs in a 96-well culture plate at a density of 1x106 cells/mL in complete RPMI medium.
-
Treatment: Pre-incubate cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
Quantification: Measure the concentration of IL-1β, TNF-α, or other cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's protocol.[14][16]
-
Ovalbumin (OVA)-Induced Allergic Asthma Model
This in vivo model is used to assess the efficacy of anti-inflammatory compounds against allergic airway inflammation.[3][8]
-
Principle: Mice are sensitized to the allergen ovalbumin (OVA) and subsequently challenged via inhalation, leading to an asthma-like phenotype characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus production.
-
Materials: Susceptible mouse strain (e.g., BALB/c), Ovalbumin (OVA), Aluminum hydroxide (Alum), this compound, and equipment for aerosolization and measurement of airway function.
-
Procedure:
-
Sensitization: On days 0 and 14, administer intraperitoneal (IP) injections of OVA emulsified in Alum to the mice.
-
Treatment: Administer this compound or vehicle control via a chosen route (e.g., IP) on days 21-23, typically one hour prior to the challenge.
-
Challenge: On days 21, 22, and 23, expose the mice to an aerosolized solution of 1% OVA in saline for 30 minutes.
-
Endpoint Analysis (Day 24-25):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential immune cell counts.
-
Cytokine Analysis: Measure cytokine levels in BAL fluid or serum.
-
Histology: Process lung tissue for H&E and PAS staining to assess inflammation and mucus production.
-
-
Therapeutic Potential and Conclusion
The selective HDAC8 inhibitor this compound has demonstrated robust anti-inflammatory effects across a variety of preclinical models. Its unique mechanism of blocking IL-1β and IL-18 processing, coupled with its ability to modulate key signaling pathways in asthma and macrophage polarization, positions it as a promising therapeutic candidate for several inflammatory diseases.
-
Rheumatoid Arthritis (RA) and Psoriasis: The potent inhibition of IL-1β secretion from PBMCs of RA patients and its efficacy in a contact hypersensitivity model suggest potential utility in RA and psoriasis, where IL-1β is a key pathogenic driver.[1][2][6][17]
-
Asthma: By targeting the miR-381-3p/TGF-β3 axis, this compound can address both the inflammatory and airway remodeling components of asthma, offering a potential advantage over existing therapies.[3]
-
Fibrotic Diseases: The ability of this compound to suppress pro-fibrotic signaling pathways suggests its potential application in treating conditions like peritoneal or cardiac fibrosis.[4]
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective HDAC8 inhibition by this compound attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Histone deacetylase 8 inhibition prevents the progression of peritoneal fibrosis by counteracting the epithelial-mesenchymal transition and blockade of M2 macrophage polarization [frontiersin.org]
- 6. The Histone Deacetylase-8 (HDAC8) Selective Inhibitor this compound Decreases Interleukin-1 Beta Secretion in Vitro and Reduces Inflammation in Vivo | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective HDAC8 inhibition by this compound attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of histone deacetylase 8 improves vascular hypertrophy, relaxation, and inflammation in angiotensin II hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC inhibitory activity assay [bio-protocol.org]
- 13. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Impact of PCI-34051 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCI-34051 is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme. Unlike pan-HDAC inhibitors, which broadly target multiple HDAC isoforms and induce widespread changes in histone acetylation and gene expression, this compound exhibits a more nuanced mechanism of action. Its effects on gene expression are often indirect, stemming from the modulation of specific signaling pathways and the activity of non-histone protein substrates of HDAC8, rather than global alterations in chromatin structure. This guide provides an in-depth analysis of the known effects of this compound on gene expression across various disease models, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Introduction to this compound
This compound is a hydroxamic acid-based compound that demonstrates high selectivity for HDAC8, with an IC50 of 10 nM.[1] It displays over 200-fold selectivity for HDAC8 compared to other class I and II HDACs.[1] This specificity of action results in a distinct biological profile compared to broad-spectrum HDAC inhibitors. While pan-HDAC inhibitors are known to cause global increases in histone acetylation, this compound's effects are more targeted. In many cell types, it does not induce detectable changes in histone or tubulin acetylation at concentrations where it exerts its biological effects.[2] Instead, its mechanism is often linked to the deacetylation of non-histone protein substrates and the modulation of intracellular signaling cascades, which in turn leads to specific changes in gene expression.
Impact on Gene Expression in Glioma
In the context of glioma, this compound has been shown to modulate the tumor microenvironment by altering the gene expression profile of both glioma cells and associated immune cells. A key effect is the upregulation of ligands for the Natural Killer Group 2D (NKG2D) receptor, which enhances the susceptibility of glioma cells to NK cell-mediated cytotoxicity.
Quantitative Gene Expression Data in Glioma
The following table summarizes the observed changes in the expression of NKG2D ligands in the CT2A glioma cell line following treatment with this compound.
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| H60 | CT2A | 10 µM this compound (24h) | ~2.5 | [1][3] |
| Rae1 | CT2A | 10 µM this compound (24h) | ~2.0 | [1][3] |
| Ulbp1 | CT2A | 10 µM this compound (24h) | ~1.8 | [1][3] |
Additionally, this compound treatment of glioma-associated microglia and macrophages (GAMs) promotes a shift towards a pro-inflammatory phenotype, characterized by the increased expression of inflammatory mediators.
| Gene | Cell Type | Treatment | Fold Change (mRNA) | Reference |
| iNOS | GAMs | 10 µM this compound (24h) | ~3.0 | [1][3] |
| CD86 | GAMs | 10 µM this compound (24h) | ~2.5 | [1][3] |
Signaling Pathway in Glioma
The upregulation of NKG2D ligands by this compound is linked to epigenetic modifications at the gene promoter regions. Inhibition of HDAC8 leads to an increase in the trimethylation of histone H3 at lysine 4 (H3K4me3), an active chromatin mark, at the promoters of the H60, Rae1, and Ulbp1 genes.
Experimental Protocols: Gene Expression Analysis in Glioma
Cell Culture and Treatment: CT2A murine glioma cells and primary murine microglia were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. For treatment, cells were seeded and allowed to adhere overnight, followed by treatment with this compound (10 µM) or vehicle (DMSO) for 24 hours.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from cells using the RNeasy Mini Kit (Qiagen). cDNA was synthesized from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qRT-PCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a StepOnePlus Real-Time PCR System. Relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene.
Chromatin Immunoprecipitation (ChIP): CT2A cells were treated with this compound or vehicle for 24 hours. Cells were then fixed with 1% formaldehyde, and chromatin was sonicated to an average length of 200-1000 bp. Immunoprecipitation was performed overnight with an antibody against H3K4me3. The immunoprecipitated DNA was then purified and analyzed by qRT-PCR using primers specific for the promoter regions of the H60, Rae1, and Ulbp1 genes.
Impact on Gene Expression in Asthma Models
In murine models of asthma, this compound has demonstrated anti-inflammatory and anti-remodeling effects through the modulation of microRNA and key signaling pathways.
Quantitative Gene Expression Data in Asthma
The following table summarizes the gene expression changes observed in a murine model of ovalbumin-induced allergic asthma following treatment with this compound.
| Gene/Molecule | Tissue/Cell Type | Treatment | Fold Change | Reference |
| miR-381-3p | Lung Tissue | This compound | Upregulated (~2.5-fold) | [2][4] |
| TGF-β3 | Lung Tissue | This compound | Downregulated (~0.4-fold) | [2][4] |
| α-SMA | Lung Tissue | This compound | Downregulated (~0.5-fold) | [2][4] |
| VEGFR | Lung Tissue | This compound | Downregulated (~0.6-fold) | [2][4] |
| VEGF | Lung Tissue | This compound | Downregulated (~0.5-fold) | [2][4] |
Signaling Pathway in Asthma
This compound treatment leads to the upregulation of miR-381-3p. This microRNA directly targets the 3' UTR of Transforming Growth Factor beta 3 (TGF-β3) mRNA, leading to its degradation and a reduction in TGF-β3 protein levels. The downregulation of TGF-β3, a key mediator of fibrosis and inflammation, subsequently inhibits the pro-remodeling ERK and PI3K/AKT signaling pathways.
Experimental Protocols: Gene Expression Analysis in Asthma Model
Animal Model and Treatment: BALB/c mice were sensitized and challenged with ovalbumin to induce an allergic asthma phenotype. A cohort of these mice was treated with this compound via intraperitoneal injection.
Western Blot Analysis: Lung tissues were homogenized and lysed. Protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against α-SMA, VEGFR, VEGF, TGF-β3, and β-actin (as a loading control).
qRT-PCR for miRNA and mRNA: Total RNA, including miRNA, was extracted from lung tissues. For miRNA analysis, reverse transcription was performed using a specific stem-loop primer for miR-381-3p, followed by qRT-PCR. For mRNA analysis of TGF-β3, standard reverse transcription and qRT-PCR protocols were followed. U6 small nuclear RNA and GAPDH were used as endogenous controls for miRNA and mRNA, respectively.
Impact on Gene Expression in Neuroblastoma
In neuroblastoma, a pediatric cancer of the sympathetic nervous system, this compound has been shown to induce differentiation and reduce cell proliferation. These effects are associated with the upregulation of the neurotrophin receptor TrkA (encoded by the NTRK1 gene) and the downregulation of the MYCN oncogene.
Quantitative Gene Expression Data in Neuroblastoma
The following table presents the changes in gene expression in the BE(2)-C neuroblastoma cell line after treatment with this compound, both alone and in combination with all-trans retinoic acid (ATRA).
| Gene | Cell Line | Treatment | Fold Change (mRNA vs. Control) | Reference |
| NTRK1 | BE(2)-C | 2 µM this compound (6 days) | ~2.0 | [5][6] |
| NTRK1 | BE(2)-C | 2 µM this compound + 10 µM ATRA (6 days) | ~4.5 | [5][6] |
| MYCN | BE(2)-C | 2 µM this compound (6 days) | ~0.6 | [5][6] |
Logical Workflow for Neuroblastoma Differentiation
The inhibition of HDAC8 by this compound in neuroblastoma cells leads to a shift in the transcriptional program, favoring neuronal differentiation over proliferation. This is characterized by an increase in the expression of the differentiation marker NTRK1 and a decrease in the expression of the oncogene MYCN. This effect is potentiated by the addition of retinoic acid, a known differentiating agent.
Experimental Protocols: Gene Expression Analysis in Neuroblastoma
Cell Culture and Treatment: The BE(2)-C human neuroblastoma cell line was cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and Ham’s F12 Medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin. Cells were treated with this compound (2 µM), ATRA (10 µM), the combination of both, or vehicle (DMSO) for 6 days.
RNA Extraction and qRT-PCR: Total RNA was isolated from the cells, and cDNA was synthesized as previously described. qRT-PCR was performed to quantify the relative mRNA expression levels of NTRK1 and MYCN. Gene expression was normalized to a housekeeping gene, and the fold change was calculated relative to the vehicle-treated control group.
Western Blot Analysis: Cell lysates were prepared and subjected to western blotting as described above. Membranes were probed with primary antibodies against TrkA, N-Myc, and a loading control (e.g., β-actin or GAPDH) to confirm changes at the protein level.
Conclusion
This compound represents a highly selective tool for probing the function of HDAC8. Its impact on gene expression is subtle and specific, contrasting with the global effects of pan-HDAC inhibitors. The data presented in this guide highlight that this compound's primary mechanism of altering gene transcription is through the modulation of key signaling pathways and the activity of specific transcription factors, rather than direct, large-scale chromatin remodeling. In glioma, it enhances anti-tumor immunity by upregulating NKG2D ligands. In asthma models, it demonstrates therapeutic potential by regulating the miR-381-3p/TGF-β3 axis. In neuroblastoma, it promotes a less malignant phenotype by inducing the expression of differentiation markers and reducing oncogene expression. These findings underscore the importance of isoform-selective HDAC inhibition as a therapeutic strategy and provide a foundation for further investigation into the downstream transcriptional consequences of targeting HDAC8.
References
- 1. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db-thueringen.de [db-thueringen.de]
- 3. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
PCI-34051: A Technical Guide to its Discovery, Chemical Profile, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCI-34051 is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme. This document provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound. It details its mechanism of action, selectivity profile, and its effects on various cancer cell lines, particularly those of T-cell origin. This guide is intended to serve as a technical resource, consolidating key data and experimental methodologies to support further research and development efforts in the field of epigenetics and cancer therapeutics.
Discovery and Chemical Structure
This compound was identified as a potent and selective inhibitor of HDAC8.[1] Chemically, it is classified as a hydroxamic acid.[1]
Chemical Name: N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide
Chemical Formula: C₁₇H₁₆N₂O₃[2]
Molecular Weight: 296.32 g/mol [3]
CAS Number: 950762-95-5[2]
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data
In Vitro Inhibitory Activity
This compound demonstrates high potency for HDAC8 with a reported IC50 of 10 nM in cell-free assays.[2][3][4] Its selectivity is a key feature, showing significantly lower activity against other HDAC isoforms.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) | Selectivity vs. HDAC8 (> fold) |
| HDAC1 | 4 | >200 |
| HDAC2 | >50 | >1000 |
| HDAC3 | >50 | >1000 |
| HDAC6 | 2.9 | >200 |
| HDAC8 | 0.01 | - |
| HDAC10 | 13 | >1000 |
Data compiled from multiple sources.[2][3]
Cellular Activity
This compound induces a selective cytotoxic effect in cell lines derived from T-cell malignancies.[3]
Table 2: Growth Inhibition (GI50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| OVCAR-3 | Ovarian Cancer | 6 |
| T-cell Lymphoma/Leukemia Lines | T-cell Malignancies | 2.4 - 4 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of this compound against various HDAC isoforms.
Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a specific HDAC isozyme (IC50).
Materials:
-
Recombinant human HDAC proteins (HDAC1, 2, 3, 6, 8, 10)
-
This compound
-
Reaction Buffer: 50 mM HEPES, 100 mM KCl, 0.001% Tween-20, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Fluorogenic substrate: Acetyl-Gly-Ala-(N-acetyl-Lys)-amino-4-methylcoumarin
-
Trypsin
-
96-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of this compound in reaction buffer containing 5% DMSO.
-
In a 96-well plate, add the HDAC protein in reaction buffer (supplemented with 0-0.05% BSA) to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 25-100 µM.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction by adding trypsin to a final concentration of 50 nM. Trypsin cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[5]
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability and proliferation of cancer cells.
Objective: To determine the concentration of this compound that causes a 50% reduction in cell growth (GI50).
Materials:
-
Cancer cell lines (e.g., OVCAR-3, T-cell lymphoma lines)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the selective inhibition of HDAC8. This leads to a unique mechanism of action, particularly in T-cell malignancies, that involves the activation of the intrinsic apoptotic pathway.
Proposed Mechanism of Action in T-Cell Malignancies
Unlike broad-spectrum HDAC inhibitors, this compound does not cause detectable histone or tubulin acetylation at effective concentrations.[1] Instead, its pro-apoptotic effect in T-cell lines is linked to the activation of Phospholipase C-gamma 1 (PLCγ1) and subsequent intracellular calcium mobilization.
Caption: Proposed apoptotic pathway induced by this compound in T-cell malignancies.
Studies have shown that this compound-induced apoptosis is dependent on PLCγ1, as cell lines deficient in this enzyme exhibit resistance to the compound.[1] The inhibition of PLCγ1 with U73122 blocks the rapid intracellular calcium flux and subsequent apoptosis.[1] This increase in cytosolic calcium is believed to trigger the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade and programmed cell death.[1] This caspase-dependent apoptosis is a hallmark of this compound's activity in sensitive T-cell lines.[3]
Experimental Workflow for Investigating Mechanism of Action
The following workflow illustrates the experimental steps to elucidate the mechanism of action of this compound.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead compound due to its high potency and selectivity for HDAC8. Its unique mechanism of action, which deviates from that of pan-HDAC inhibitors, offers a targeted approach for inducing apoptosis in specific cancer types, notably T-cell malignancies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to design next-generation HDAC8-selective inhibitors.
References
- 1. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Binding mechanism and distant regulation of histone deacetylase 8 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
PCI-34051 in Neuroblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective Histone Deacetylase 8 (HDAC8) inhibitor, PCI-34051, and its role in neuroblastoma research. It covers its mechanism of action, preclinical efficacy both in vitro and in vivo, and its synergistic potential with other therapeutic agents. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction to this compound and its Target, HDAC8, in Neuroblastoma
Neuroblastoma, a common pediatric solid tumor, is characterized by a wide range of clinical behaviors. High-risk neuroblastoma often exhibits amplification of the MYCN oncogene, which is associated with poor prognosis. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers, including neuroblastoma.
HDAC8, a class I HDAC, has been identified as a significant therapeutic target in neuroblastoma. High levels of HDAC8 expression in neuroblastoma tumors correlate with advanced disease stage, metastasis, and poor patient survival.[1] Conversely, lower HDAC8 expression is observed in cases of spontaneous tumor regression.[1] The selective inhibition of HDAC8 has emerged as a promising therapeutic strategy to induce differentiation and inhibit tumor growth in neuroblastoma.
This compound is a potent and highly selective small-molecule inhibitor of HDAC8. Its selectivity for HDAC8 over other HDAC isoforms minimizes off-target effects, a common limitation of pan-HDAC inhibitors. This targeted approach offers the potential for a more favorable therapeutic window.
Mechanism of Action of this compound in Neuroblastoma
This compound exerts its anti-tumor effects in neuroblastoma through the specific inhibition of HDAC8. This leads to a cascade of downstream events that collectively inhibit tumor progression.
Induction of Neuronal Differentiation
A key mechanism of this compound is the induction of neuronal differentiation in neuroblastoma cells. This is characterized by morphological changes, such as the extension of neurites, and the upregulation of differentiation markers. One critical marker is the Neurotrophic Tyrosine Kinase Receptor Type 1 (NTRK1), also known as TrkA.[2][3] Increased TrkA expression is associated with a more differentiated and less aggressive neuroblastoma phenotype.
Cell Cycle Arrest and Inhibition of Proliferation
This compound treatment leads to a significant decrease in the proliferation of neuroblastoma cells.[2] This is achieved, in part, through the induction of cell cycle arrest. A key mediator of this effect is the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[2] p21 plays a crucial role in halting the cell cycle, thereby preventing tumor cell replication.
Modulation of Key Signaling Pathways
The anti-tumor effects of this compound are underpinned by its ability to modulate critical signaling pathways in neuroblastoma. A central player in this process is the cAMP-response element-binding protein (CREB), a transcription factor involved in neuronal differentiation.[3] Mechanistic studies suggest that this compound, particularly in combination with retinoic acid, enhances CREB-mediated gene transcription.[3] This is linked to the downregulation of the MYCN oncogene, a key driver of neuroblastoma proliferation and a marker of poor prognosis.[3]
The proposed signaling pathway is visualized in the diagram below:
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies of this compound and its analogs in neuroblastoma models.
Table 1: In Vitro Efficacy of this compound - HDAC Inhibition
| Compound | Target | IC50 (nM) | Selectivity vs. other HDACs | Reference |
| This compound | HDAC8 | 10 | >200-fold vs. HDAC1/6 | [4] |
Table 2: In Vitro Efficacy of this compound - Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Assay Type | Endpoint | Value (µM) | Reference |
| BE(2)-C | Amplified | Cell Viability | - | 4 | [2] |
| IMR-32 | Amplified | Cell Viability | - | 4 | [2] |
| Kelly | Amplified | Cell Viability | - | 4 | [2] |
| SH-SY5Y | Non-amplified | Cell Viability | - | 4 | [5] |
| SK-N-AS | Non-amplified | Cell Viability | - | 4 | [5] |
Note: The provided references indicate a significant decrease in cell numbers at the specified concentration after 6 days of treatment, but do not provide specific GI50 values.
Table 3: In Vivo Efficacy of PCI-48012 (a more stable analog of this compound)
| Neuroblastoma Model | Treatment | Dose | Outcome | Reference |
| BE(2)-C Xenograft | PCI-48012 | 40 mg/kg/day | Significantly delayed tumor growth | [2] |
| IMR-32 Xenograft | PCI-48012 | 40 mg/kg/day | Delayed tumor growth | [2] |
| BE(2)-C Xenograft | PCI-48012 + 13-cis Retinoic Acid | 40 mg/kg/day + 10 mg/kg/day | Synergistically decreased tumor growth | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound in neuroblastoma.
Cell Culture and Treatment
Cell Lines:
-
BE(2)-C (ATCC® CRL-2273™)
-
IMR-32 (ATCC® CCL-127™)
-
Kelly (ECACC 92110411)
-
SH-SY5Y (ATCC® CRL-2266™)
-
SK-N-AS (ATCC® CRL-2137™)
Culture Medium:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions:
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol (for in vitro assays):
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound (in DMSO) and all-trans retinoic acid (in ethanol).
-
Dilute the compounds to the desired final concentrations in the culture medium.
-
Replace the existing medium with the medium containing the treatment compounds.
-
Incubate for the specified duration (e.g., 72 hours for protein analysis, 6 days for cell viability and differentiation assays).
References
- 1. Histone deacetylase 8 in neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Function of PCI-34051 in Cancer
Introduction
PCI-34051 is a small molecule inhibitor that has garnered significant attention in cancer research due to its high potency and selectivity for Histone Deacetylase 8 (HDAC8), a class I zinc-dependent deacetylase.[1][2][3] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and often result in broad biological effects and toxicity, the specificity of this compound allows for a more targeted therapeutic approach and serves as a critical tool for elucidating the specific roles of HDAC8 in oncogenesis.[3][4] This guide provides a comprehensive overview of the mechanism of action, relevant signaling pathways, and anti-cancer activities of this compound, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.
Core Mechanism of Action: Selective HDAC8 Inhibition
The primary function of this compound is the potent and selective inhibition of the enzymatic activity of HDAC8.[2] It exhibits an in-vitro half-maximal inhibitory concentration (IC50) of 10 nM for HDAC8.[1][2][5] Its selectivity is a key feature, showing over 200-fold greater potency for HDAC8 compared to other class I and II HDACs.[1][3][6][7] This specificity allows for the modulation of HDAC8-specific substrates without the widespread changes in histone and tubulin acetylation that are characteristic of broad-spectrum HDAC inhibitors.[3] The on-target activity of this compound in cells is often confirmed by measuring the increased acetylation of SMC3 (Structural Maintenance of Chromosomes 3), a well-characterized non-histone substrate of HDAC8.[6][8][9]
Data Presentation
Table 1: In-Vitro Selectivity Profile of this compound Against HDAC Isoforms
| HDAC Isoform | IC50 Value | Selectivity vs. HDAC8 | Reference(s) |
|---|---|---|---|
| HDAC8 | 10 nM (0.01 µM) | - | [1][2][5][7] |
| HDAC1 | 4 µM | >200-fold | [7] |
| HDAC6 | 2.9 µM | >200-fold | [7] |
| HDAC2 | >50 µM | >1000-fold | [2][7] |
| HDAC3 | >50 µM | >1000-fold | [2][7] |
| HDAC10 | 13 µM | >1000-fold |[7] |
Table 2: Cellular Potency of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Jurkat | T-cell Leukemia | EC50 (Apoptosis) | 2.4 µM | [10] |
| HuT78 | T-cell Lymphoma | EC50 (Apoptosis) | 4 µM | [10] |
| LAN1 | Neuroblastoma | GI50 (Growth Inhibition) | 3.9 µM | [2] |
| OVCAR-3 | Ovarian Cancer | GI50 (Growth Inhibition) | 6 µM |[2] |
Signaling Pathways and Anti-Cancer Functions
The anti-neoplastic effects of this compound are highly context-dependent, with profound activity observed in specific cancer types through distinct signaling pathways.
1. T-Cell Malignancies: A Unique Apoptotic Pathway
This compound demonstrates selective cytotoxicity against cell lines derived from T-cell lymphomas and leukemias.[1][3] It induces caspase-dependent apoptosis through a novel mechanism that is independent of global histone acetylation.[3][11] The pathway involves the activation of Phospholipase C-gamma1 (PLCγ1), which triggers a rapid mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum.[3] This calcium flux is a critical event that leads to the subsequent release of cytochrome c from the mitochondria, activating the intrinsic caspase cascade and culminating in apoptosis.[2][3] This pathway is distinct from that of pan-HDAC inhibitors as it does not involve cleavage of Bid, a hallmark of the extrinsic apoptotic pathway.[2][11]
2. Ovarian Cancer: Synergy with HDAC6 Inhibition in p53 Wild-Type Cells
In ovarian cancer, the efficacy of this compound is significantly greater in cells harboring wild-type p53 compared to those with mutant p53.[6][12] Inhibition of HDAC8 by this compound leads to an increase in the acetylation of p53 at lysine 381 (K381), enhancing its stability and pro-apoptotic function.[6][12] Furthermore, this compound acts synergistically with the HDAC6 inhibitor ACY-241.[6][13] This combination therapy leads to a significant increase in apoptosis, repression of cell proliferation, and suppression of cell migration in wild-type p53 ovarian cancer cells.[6][12][13] The synergistic effect is marked by the enhanced expression of pro-apoptotic proteins and downregulation of anti-apoptotic and metastasis-associated proteins.[13]
3. Neuroblastoma and Glioma: Growth Inhibition and Differentiation
This compound has demonstrated significant anti-tumor activity in neuroblastoma, a common childhood cancer.[4][8] Treatment with this compound decreases neuroblastoma cell proliferation and can induce cellular differentiation.[8][14] Notably, it enhances the differentiation effects of retinoic acid, even in retinoid-resistant cell lines.[14][15] This combination leads to a reduction in the expression of the N-Myc oncogene and reduced tumor growth in vivo.[14] In glioma models, specific inhibition of HDAC8 with this compound has been shown to reduce tumor volume and increase the mean survival time of glioma-bearing mice.[16]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's function. Below are protocols for key experiments.
1. Biochemical HDAC8 Inhibition Assay (Fluorometric)
This assay quantifies the direct inhibitory effect of this compound on purified HDAC8 enzyme.
-
Materials : Recombinant human HDAC8, HDAC assay buffer, this compound serial dilutions, fluorogenic HDAC substrate (e.g., RHKKAc-AMC), developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction), 96-well black microplates.[17][18]
-
Protocol :
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add recombinant HDAC8 enzyme to each well (except for no-enzyme controls).
-
Add the this compound dilutions or vehicle control (DMSO) to the wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Stop the reaction by adding the developer solution. This solution halts deacetylation and allows a protease to cleave the deacetylated substrate, releasing the fluorescent AMC molecule.
-
Incubate for an additional 15-20 minutes at 37°C.
-
Measure fluorescence using a microplate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
Calculate percent inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus inhibitor concentration.
-
2. Cell Viability Assay (CCK-8 or MTS)
This assay measures the effect of this compound on cancer cell proliferation and viability.
-
Materials : Selected cancer cell lines (e.g., Jurkat, A2780), complete culture medium, this compound, 96-well clear culture plates, CCK-8 or MTS reagent.[6]
-
Protocol :
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle control (0.1% DMSO).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
3. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12]
-
Materials : Cancer cells treated with this compound, Annexin V-FITC/PI apoptosis detection kit, binding buffer, flow cytometer.
-
Protocol :
-
Treat cells with this compound or vehicle for the desired time (e.g., 48 hours).
-
Harvest cells (including floating cells from the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
This compound is a highly selective and potent inhibitor of HDAC8 that has proven to be an invaluable chemical probe for dissecting the biological functions of this enzyme. Its anti-cancer activity is most pronounced in T-cell malignancies, where it triggers a unique PLCγ1-calcium-dependent apoptotic pathway. Furthermore, its efficacy in p53 wild-type ovarian cancer and its ability to promote differentiation in neuroblastoma highlight its potential in other cancer contexts, particularly in combination therapies. The detailed understanding of its mechanism and the application of robust experimental protocols are essential for advancing this compound and other HDAC8-selective inhibitors toward clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 8 inhibition suppresses mantle cell lymphoma viability while preserving natural killer cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for PCI-34051 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCI-34051 is a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme.[1][2][3] It has demonstrated significant cytotoxic effects in specific cancer cell lines, particularly those of T-cell origin, by inducing caspase-dependent apoptosis.[1][4] Unlike pan-HDAC inhibitors, this compound exhibits a unique mechanism of action that does not rely on the acetylation of histones or tubulin.[4][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound selectively inhibits HDAC8 with an IC50 of 10 nM in cell-free assays, showing over 200-fold selectivity against other HDAC isoforms like HDAC1, HDAC2, HDAC3, HDAC6, and HDAC10.[1][2][3] Its primary mechanism in susceptible T-cell lines involves the activation of Phospholipase C-gamma 1 (PLCγ1), leading to rapid intracellular calcium mobilization from the endoplasmic reticulum.[4] This calcium flux subsequently triggers the release of cytochrome c from the mitochondria, initiating the intrinsic apoptotic cascade.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | Metric | Value (µM) | Incubation Time | Reference |
| Jurkat | T-cell Leukemia | Apoptosis | EC50 | ~5 | 48h | [4] |
| HuT78 | T-cell Lymphoma | Growth Inhibition | GI50 | 2.4 | - | [2][3] |
| OVCAR-3 | Ovarian Cancer | Growth Inhibition | GI50 | 6 | - | [1] |
| TOV-21G (p53-WT) | Ovarian Cancer | Cell Viability | IC50 | 9.73 | 72h | [6][7] |
| A2780 (p53-WT) | Ovarian Cancer | Cell Viability | IC50 | 28.31 | 72h | [6][7] |
| COV318 (p53-mut) | Ovarian Cancer | Cell Viability | IC50 | 127.6 | 72h | [6][7] |
| COV362 (p53-mut) | Ovarian Cancer | Cell Viability | IC50 | 120.4 | 72h | [6][7] |
| LAN1 | Neuroblastoma | Growth Inhibition | GI50 | 3.9 | 72h | [1] |
| BE(2)-C | Neuroblastoma | - | Effective Conc. | 4 | 6 days | [8][9] |
| IMR-32 | Neuroblastoma | - | Effective Conc. | 4 | 24h | [9] |
Table 2: Selectivity Profile of this compound
| HDAC Isoform | IC50 (nM) | Selectivity vs HDAC8 |
| HDAC8 | 10 | - |
| HDAC1 | >2000 | >200-fold |
| HDAC2 | >10000 | >1000-fold |
| HDAC3 | >10000 | >1000-fold |
| HDAC6 | >2000 | >200-fold |
| HDAC10 | >10000 | >1000-fold |
(Data synthesized from multiple sources indicating >200 to >1000-fold selectivity)[1][2][3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically ≤ 0.1%).
Cell Viability/Growth Inhibition Assay (CCK-8 or MTT)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume growth for 24 hours.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[6]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value using non-linear regression analysis.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at various concentrations (e.g., 1x, 2x, and 5x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle method like trypsinization. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
Western Blot Analysis
This protocol is used to detect changes in the expression or post-translational modification of proteins involved in the this compound-induced signaling pathway.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, HDAC8, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Effective Concentration of PCI-34051 in Jurkat Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: PCI-34051 is a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8), a class I histone deacetylase.[1] It exhibits significant pro-apoptotic effects in T-cell malignancies, such as T-cell lymphoma and leukemia, making it a compound of interest for therapeutic development.[2][3] Unlike broad-spectrum HDAC inhibitors, this compound induces apoptosis through a unique pathway that does not rely on the acetylation of histones or tubulin.[2][4] This document provides detailed application notes, effective concentrations, and experimental protocols for the use of this compound with Jurkat cells, a human T-lymphocyte cell line commonly used in cancer research.
Mechanism of Action in Jurkat Cells
This compound induces caspase-dependent apoptosis in Jurkat cells through a distinct signaling cascade.[2][5] The inhibition of HDAC8 by this compound leads to the activation of Phospholipase C-gamma 1 (PLCγ1).[2][6] Activated PLCγ1 triggers a rapid mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum (ER).[2] This surge in cytosolic calcium leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis.[2][6] This pathway is sensitive to PLC inhibitors and calcium chelators.[2]
References
- 1. PCI 34051 | Class I HDACs | Tocris Bioscience [tocris.com]
- 2. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase 8 inhibition suppresses mantle cell lymphoma viability while preserving natural killer cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PCI-34051 Treatment of Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of PCI-34051, a selective Histone Deacetylase 8 (HDAC8) inhibitor, on ovarian cancer cell lines. The provided protocols offer detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Their aberrant activity is implicated in the development and progression of various cancers, including ovarian cancer, making them a promising target for therapeutic intervention.[1] this compound is a potent and highly selective inhibitor of HDAC8.[2] Research has demonstrated its anti-proliferative and pro-apoptotic effects in ovarian cancer cell lines, particularly those with wild-type p53.[3][4] Furthermore, this compound exhibits synergistic anti-cancer effects when used in combination with other HDAC inhibitors, such as the HDAC6 inhibitor ACY-241.[3][4]
Mechanism of Action
This compound selectively inhibits HDAC8, leading to an increase in the acetylation of its target proteins.[2] In ovarian cancer cells with wild-type p53, inhibition of HDAC8 by this compound has been shown to increase the acetylation of p53 at lysine 381 (K381).[3] This acetylation enhances p53 stability and transcriptional activity, leading to the upregulation of its target genes, such as the cyclin-dependent kinase inhibitor p21.[3] The activation of the p53 pathway ultimately results in cell cycle arrest and apoptosis.[3][5] The synergistic effect observed with the HDAC6 inhibitor ACY-241 is attributed to the dual inhibition of HDAC6 and HDAC8, which further enhances p53 acetylation and stability.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) | GI50 (µM) | Reference |
| TOV-21G | Wild-type | 9.73 | 9.3 | [3] |
| A2780 | Wild-type | 28.31 | 25.9 | [3] |
| COV318 | Mutant | 127.6 | 127.2 | [3] |
| COV362 | Mutant | 120.4 | 81.6 | [3] |
| OVCAR-3 | Not Specified | - | 6 | [2] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: Synergistic Effects of this compound and ACY-241 in Wild-Type p53 Ovarian Cancer Cell Lines
| Cell Line | Treatment | Effect | Reference |
| TOV-21G | This compound + ACY-241 | Synergistic inhibition of cell growth and viability | [3] |
| A2780 | This compound + ACY-241 | Synergistic inhibition of cell growth and viability | [3] |
| TOV-21G | This compound + ACY-241 | Synergistic induction of apoptosis | [3] |
| A2780 | This compound + ACY-241 | Synergistic induction of apoptosis | [3] |
| TOV-21G | This compound + ACY-241 | Synergistic suppression of cell migration | [3] |
| A2780 | This compound + ACY-241 | Synergistic suppression of cell migration | [3] |
Visualizations
Experimental Protocols
Cell Viability and Proliferation Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability and proliferation of ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., TOV-21G, A2780, COV318, COV362)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells into 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 100 µM. A DMSO control (0.1%) should be included.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubate the plates for 24, 48, and 72 hours.[3]
-
At the end of each incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO control.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Ovarian cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells into 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the treatment every 2-3 days.[3]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Ovarian cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of ovarian cancer cells.[6][7]
Materials:
-
Ovarian cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well or 12-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[6]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or DMSO control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[3]
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Western Blot Analysis
This protocol is for detecting changes in protein expression and acetylation (e.g., p53, acetyl-p53) following treatment with this compound.
Materials:
-
Ovarian cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-acetyl-p53 (K381), anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
References
- 1. The Roles of Histone Deacetylases in the Regulation of Ovarian Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells [mdpi.com]
- 4. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preparing a Stock Solution of PCI-34051 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of a stock solution of the selective histone deacetylase 8 (HDAC8) inhibitor, PCI-34051, in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Application Notes
This compound is a potent and selective inhibitor of HDAC8 with an IC50 of 10 nM.[1][2][3] It exhibits over 200-fold selectivity for HDAC8 compared to other HDAC isoforms, making it a valuable tool for investigating the specific biological roles of this enzyme.[1][2][4] In cellular assays, this compound has been shown to induce caspase-dependent apoptosis in T-cell lymphoma cell lines.[1][4]
Due to its hydrophobic nature, this compound is insoluble in water and ethanol.[1] Therefore, DMSO is the recommended solvent for preparing stock solutions. For cellular experiments, it is critical to ensure that the final concentration of DMSO in the culture medium is kept low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[5] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
Physicochemical and Solubility Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 296.32 g/mol | [1][2][3][4][6] |
| Molecular Formula | C₁₇H₁₆N₂O₃ | [2][3][4][6][7] |
| Solubility in DMSO | ≥14.8 mg/mL to 100 mM (29.63 mg/mL) | [1][2][3][4][7][8] |
| Storage (Powder) | -20°C for up to 3 years | [5][8] |
| Storage (Stock Solution in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [2][5][8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg of this compound (Molecular Weight = 296.32 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. Using the example above, add 1 mL of DMSO to the 2.96 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.[5][8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5][8]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation and dilution of a this compound stock solution.
Caption: Workflow for preparing and diluting this compound.
Signaling Pathway of HDAC8 Inhibition
The diagram below illustrates the general mechanism of action of this compound as an HDAC8 inhibitor.
Caption: this compound inhibits HDAC8, leading to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]
- 3. PCI 34051 | Class I Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. axonmedchem.com [axonmedchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
PCI-34051 Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo administration of PCI-34051, a potent and selective inhibitor of histone deacetylase 8 (HDAC8). This compound has demonstrated significant anti-tumor and immunomodulatory effects in various preclinical models. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound. The protocols outlined below cover vehicle formulation, dosing, and administration routes based on published preclinical data.
Introduction
This compound is a hydroxamic acid-based small molecule that selectively inhibits HDAC8 with high potency (IC50 = 10 nM) and demonstrates over 200-fold selectivity against other HDAC isoforms.[1][2][3] Its mechanism of action involves the induction of caspase-dependent apoptosis, particularly in T-cell malignancies, through a unique pathway involving phospholipase C-gamma 1 (PLCγ1) activation and subsequent intracellular calcium mobilization.[4] Beyond its direct cytotoxic effects on cancer cells, this compound has been shown to modulate the tumor microenvironment, regulate gene transcription, and influence cell migration.[5][6] This compilation of protocols and data aims to provide a comprehensive resource for the in vivo investigation of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Cancer Type | Dosage and Administration | Vehicle | Key Findings | Reference |
| Male C57BL/6 and BALB/c mice | Not specified | 40 mg/kg, i.p. | Not specified | Potent and specific HDAC8 inhibition. | [1] |
| Glioma mouse model | Glioma | 40 mg/kg, i.p. | Not specified | Reduced tumor volume, increased mean survival time, reduced glioma cell proliferation. | [5] |
| Angiotensin II-induced hypertensive mice | Hypertension | 3 mg/kg/day, i.p. | Not specified | Reduced systolic blood pressure, attenuated vascular hypertrophy. | [7] |
| Obstructed kidneys in mice | Kidney fibrosis | 20 mg/kg, i.p. | Not specified | Restored acetylation of contactin and suppressed phosphorylation of Smad3, STAT3, β-catenin. | [8] |
| Neuroblastoma xenografts in NMRI Foxn1 nude mice | Neuroblastoma | 40 mg/kg/day, i.p. | 90% DMSO, 10% PBS | Maximum tolerated dose, used in efficacy studies. | [8][9] |
Table 2: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 / GI50 | Key Findings | Reference |
| T-cell lymphoma/leukemia lines | T-cell malignancies | Apoptosis | GI50 = 2.4 - 4 µM | Induces caspase-dependent apoptosis. | [3] |
| Ovarian tumor line OVCAR-3 | Ovarian Cancer | Growth Inhibition | GI50 = 6 µM | 15% cell death. | [1] |
| Human LAN1 cells | Neuroblastoma | Growth Inhibition | GI50 = 3.9 µM | Growth inhibition after 72 hrs. | [1] |
| Human MT4 cells | T-cell leukemia | Growth Inhibition | GI50 = 25 µM | Growth inhibition after 72 hrs. | [1] |
| Human Huh7 cells | Hepatocellular carcinoma | Antiviral assay (HCV) | EC50 = 1.8 µM | Antiviral activity against HCV. | [1] |
| Human HuH7 cells | Hepatocellular carcinoma | Cytotoxicity | CC50 = 11 µM | Cytotoxicity after 3 days. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Based on the desired final concentration, weigh the appropriate amount of this compound powder.
-
Dissolve this compound in DMSO to create a concentrated stock solution. For example, a 50 mg/mL stock in DMSO is achievable.[3]
-
-
Vehicle Formulation:
-
A commonly used vehicle for intraperitoneal (i.p.) injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
-
-
Working Solution Preparation:
-
To prepare the final dosing solution, first add the required volume of the this compound stock solution in DMSO to a sterile tube.
-
Sequentially add the other vehicle components: PEG300, Tween-80, and finally saline.
-
Vortex the solution thoroughly between the addition of each component to ensure homogeneity.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10]
-
The final solution should be clear. It is recommended to prepare the working solution fresh on the day of use.[10]
-
Example Calculation for a 2.5 mg/mL solution:
To prepare 1 mL of a 2.5 mg/mL this compound solution in the recommended vehicle:
-
Add 50 µL of a 50 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80.
-
Add 500 µL of saline.
-
Vortex thoroughly.
Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model
Animal Model:
-
Athymic nude mice (e.g., NMRI Foxn1 nude mice) are commonly used for xenograft studies.[9]
Tumor Implantation:
-
Culture the desired cancer cell line (e.g., neuroblastoma cell line BE(2)-C) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium, such as Matrigel, to a final concentration of 2 x 10^7 cells/mL.[9]
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.[9]
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).[11]
Drug Administration:
-
Randomize mice into treatment and control groups.
-
Prepare the this compound dosing solution and the vehicle control as described in Protocol 1.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. Dosages can range from 3 mg/kg to 40 mg/kg daily.[5][7][8]
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times weekly.[11] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.[11]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway in T-Cell Lymphoma
This compound induces apoptosis in T-cell lymphomas through a mechanism independent of histone or tubulin acetylation.[4] It involves the activation of PLCγ1, leading to an increase in intracellular calcium, which in turn triggers the mitochondrial apoptosis pathway.[4]
Caption: this compound induced apoptosis pathway in T-cell lymphoma.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Workflow for in vivo xenograft studies with this compound.
This compound in Asthma and Inflammation
In a mouse model of asthma, this compound has been shown to regulate inflammation and airway remodeling by upregulating miR-381-3p, which in turn targets and reduces the expression of TGF-β3.[12] This leads to the downstream inhibition of the ERK and PI3K/AKT signaling pathways.[12]
Caption: this compound signaling in a mouse model of asthma.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of histone deacetylase 8 improves vascular hypertrophy, relaxation, and inflammation in angiotensin II hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JCI - Combined HDAC8 and checkpoint kinase inhibition induces tumor-selective synthetic lethality in preclinical models [jci.org]
- 12. Selective HDAC8 inhibition by this compound attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by PCI-34051
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCI-34051 is a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme belonging to the class I family of zinc-dependent HDACs.[1] It exhibits significant selectivity, with an IC50 of 10 nM for HDAC8, making it over 200-fold more selective for HDAC8 than for other HDAC isoforms like HDAC1 and 6, and over 1000-fold more selective than for HDAC2, 3, and 10.[2][3] Unlike broad-spectrum HDAC inhibitors, this compound induces apoptosis through a unique mechanism of action that does not rely on the acetylation of histones or tubulin.[4][5] Its primary mode of inducing cell death is through a caspase-dependent apoptotic pathway, which has been observed selectively in cell lines derived from T-cell malignancies such as lymphomas and leukemias.[2][4][6]
These application notes provide a comprehensive guide to the signaling pathway of this compound-induced apoptosis and offer detailed protocols for its assessment using standard cell biology techniques.
Mechanism of Action: A Unique Apoptotic Pathway
This compound triggers apoptosis via a distinct signaling cascade that is initiated independently of the extrinsic death receptor pathway.[2][7] The process is critically dependent on the activation of Phospholipase C-gamma1 (PLCγ1).[4] This leads to a rapid mobilization of intracellular calcium from the endoplasmic reticulum, a crucial event for initiating the apoptotic cascade.[4][6] The increase in cytosolic calcium subsequently leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2][4] This event activates the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.[2][7]
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity and its apoptosis-inducing effects in various cell lines.
| Parameter | Value | Cell Line / Condition | Reference |
| HDAC8 Inhibition | |||
| IC₅₀ | 10 nM | Cell-free assay | [2][3] |
| Kᵢ | 10 nM | Cell-free assay | [6] |
| Apoptosis Induction | |||
| EC₅₀ | 2.4 µM | Jurkat (T-cell leukemia) | [6] |
| EC₅₀ | 4 µM | HuT78 (T-cell lymphoma) | [6] |
| Effective Concentration | |||
| Caspase-3 Activation | 5 µM | Jurkat cells | [7] |
| PARP Cleavage | 5 µM | Jurkat cells | [7] |
| Synergistic Apoptosis | 20 µM (with 3 µM ACY-241) | TOV-21G (Ovarian Cancer) | [8] |
Experimental Protocols
Here we provide detailed protocols for three common and reliable methods to assess apoptosis following this compound treatment.
Protocol 1: Detection of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis. It uses Annexin V to detect the externalization of phosphatidylserine (PS) during early apoptosis and propidium iodide (PI) to identify cells that have lost membrane integrity, a feature of late apoptotic and necrotic cells.[9][10]
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Preparation:
-
Seed cells at an appropriate density in a 6-well plate or T-25 flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of this compound. Include an untreated control and a vehicle (e.g., DMSO) control.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
For suspension cells, transfer the cell culture to a 15 mL conical tube.
-
For adherent cells, collect the culture medium (which contains floating, potentially apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine with the collected medium.[9]
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant.
-
Wash the cell pellet once with cold phosphate-buffered saline (PBS) and centrifuge again.
-
-
Staining:
-
Prepare 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[10][11]
-
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) and 5 µL of a PI working solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube and keep the samples on ice.[11]
-
Analyze the samples by flow cytometry as soon as possible.
-
Interpretation:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Protocol 2: Measurement of Caspase-3/7 Activity
This fluorometric or colorimetric assay quantifies the activity of key executioner caspases. The assay uses a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a fluorophore like AMC or a chromophore like pNA).[12] Cleavage of the substrate by active caspases releases the reporter, which can be measured.
Caption: Experimental workflow for caspase activity assay.
Methodology:
-
Cell Preparation:
-
Seed cells in a 96-well plate at an optimal density.[12]
-
Induce apoptosis by treating cells with this compound for the desired time. Include appropriate controls.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet suspension cells. For adherent cells, aspirate the medium.
-
Add 100 µL of chilled cell lysis buffer to each well.
-
Incubate on ice for 10-20 minutes.[13]
-
-
Caspase Activity Assay (Fluorometric Example):
-
Transfer 25 µL of the cell lysate to a new white or black flat-bottomed 96-well plate.[13]
-
Prepare a master reaction mix containing 2X reaction buffer and a caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[12][13]
-
Add 75 µL of the reaction mix to each well containing the cell lysate.[13]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm for an AMC-based substrate.[12]
-
The fold-increase in caspase activity can be determined by comparing the results from this compound-treated samples to the untreated controls.
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in apoptosis. The appearance of cleaved forms of Caspase-3 and PARP are hallmark indicators of apoptosis.[14]
Caption: Experimental workflow for Western blot analysis.
Methodology:
-
Sample Preparation:
-
Treat cells with this compound as described previously.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for apoptotic markers overnight at 4°C. Key antibodies include:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Total Caspase-3 and Total PARP (to assess cleavage ratio)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Interpretation: An increase in the signal for cleaved Caspase-3 and cleaved PARP in this compound-treated samples compared to controls indicates the induction of apoptosis.[8]
-
References
- 1. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Synergistic Anti-Cancer Effects of PCI-34051 and Retinoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of PCI-34051, a selective inhibitor of histone deacetylase 8 (HDAC8), in combination with retinoic acid (RA). The combination of these two agents has demonstrated significant potential in promoting differentiation and inhibiting tumor growth, particularly in differentiation-defective malignancies such as neuroblastoma.[1][2][3] this compound selectively targets HDAC8, an enzyme often overexpressed in various cancers, while retinoic acid is a well-known differentiation-inducing agent.[1][4] The protocols outlined below provide a framework for in vitro and in vivo studies to explore this promising therapeutic strategy.
Mechanism of Action
This compound is a potent and selective inhibitor of HDAC8 with an IC50 of 10 nM and demonstrates over 200-fold selectivity against other HDAC isoforms.[4] HDAC8 is a class I histone deacetylase that plays a crucial role in epigenetic regulation.[5] Its inhibition by this compound can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]
Retinoic acid, a metabolite of vitamin A, regulates gene transcription by binding to retinoic acid receptors (RARs). This signaling pathway is critical for cell differentiation, proliferation, and apoptosis. In several cancers, the RA signaling pathway is dysregulated. The combination of HDAC inhibitors and retinoic acid has been shown to act synergistically to activate RA signaling and inhibit tumor growth.[5]
The synergistic effect of this compound and retinoic acid is particularly evident in neuroblastoma. The combination treatment enhances differentiation, as shown by the formation of elongated neurofilament-positive neurites, and upregulates the differentiation marker NTRK1.[2][3] Furthermore, this combination leads to the downregulation of the MYCN oncogene and a marked reduction in tumor cell growth both in vitro and in vivo.[2] Mechanistic studies suggest that the cAMP-response element-binding protein (CREB) may link the gene transcription mediated by HDAC8 and retinoic acid.[1]
Data Presentation
In Vitro Efficacy of this compound and Retinoic Acid Combination in Neuroblastoma Cell Lines
| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |
| BE(2)-C | This compound | 2 µM | 6 days | Increased neurite outgrowth | [8] |
| All-Trans Retinoic Acid (ATRA) | 10 µM | 6 days | Increased neurite outgrowth | [8] | |
| This compound + ATRA | 2 µM + 10 µM | 6 days | Synergistic increase in neurite outgrowth | [8] | |
| IMR-32 | This compound | 2 µM | 6 days | Increased neurite outgrowth | [9] |
| All-Trans Retinoic Acid (ATRA) | 10 µM | 6 days | Increased neurite outgrowth | [9] | |
| This compound + ATRA | 2 µM + 10 µM | 6 days | Synergistic increase in neurite outgrowth | [9] | |
| BE(2)-C | This compound | 2 µM | 6 days | Downregulation of MYCN protein levels | [8] |
| This compound + ATRA | 2 µM + 10 µM | 6 days | Enhanced downregulation of MYCN | [8] | |
| BE(2)-C | This compound | 2 µM | >10 days | Inhibition of colony formation | [8] |
| This compound + ATRA | 2 µM + 10 µM | >10 days | Synergistic inhibition of colony formation | [8] |
In Vivo Efficacy of PCI-48012 (a more stable variant of this compound) and 13-cis Retinoic Acid in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage | Administration | Outcome | Reference |
| Vehicle Control | - | Intraperitoneal injection | Progressive tumor growth | [7] |
| PCI-48012 | 40 mg/kg/day | Intraperitoneal injection (2 x 5 days) | Delayed tumor growth | [7] |
| 13-cis Retinoic Acid | 10 mg/kg/day | Intraperitoneal injection (2 x 5 days) | Delayed tumor growth | [7] |
| PCI-48012 + 13-cis Retinoic Acid | 40 mg/kg/day + 10 mg/kg/day | Intraperitoneal injection (2 x 5 days) | Synergistic and potent delay in tumor growth | [7] |
Experimental Protocols
In Vitro Cell Culture and Drug Treatment
Objective: To assess the effects of this compound and retinoic acid on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., BE(2)-C, IMR-32)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
All-Trans Retinoic Acid (ATRA) (stock solution in DMSO)
-
Tissue culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture neuroblastoma cells in complete medium to ~70-80% confluency.
-
Prepare working solutions of this compound and ATRA in complete medium from stock solutions. The final DMSO concentration should be kept below 0.1%.
-
Seed cells into appropriate tissue culture plates at a predetermined density.
-
After 24 hours, replace the medium with fresh medium containing this compound, ATRA, the combination of both, or vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 6 days for differentiation assays).
-
Proceed with downstream assays such as cell viability, apoptosis, differentiation, or protein expression analysis.
Neuronal Differentiation Assay
Objective: To evaluate the induction of neuronal differentiation by observing neurite outgrowth.
Materials:
-
Treated cells from Protocol 1
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
Microscope with imaging capabilities
-
Immunofluorescence staining reagents:
-
Primary antibody: anti-Neurofilament (e.g., anti-NF200)
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 594)
-
DAPI (for nuclear counterstaining)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Procedure:
A. Crystal Violet Staining:
-
After treatment, carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cells with crystal violet solution for 10 minutes.
-
Wash the cells with water and allow them to air dry.
-
Capture images using a microscope.
B. Immunofluorescence Staining:
-
After treatment, fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against neurofilament overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify neurite outgrowth (e.g., number of neurites per cell, neurite length) using image analysis software.
Cell Viability and Colony Formation Assay
Objective: To assess the effect of the combination treatment on cell proliferation and survival.
Materials:
-
Treated cells from Protocol 1
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Crystal violet solution
Procedure:
A. Cell Viability (Trypan Blue Exclusion):
-
Harvest the cells by trypsinization.
-
Resuspend the cells in a known volume of medium.
-
Mix a small aliquot of the cell suspension with trypan blue solution.
-
Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
B. Colony Formation Assay:
-
Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treat the cells as described in Protocol 1.
-
After the initial treatment period (e.g., 6 days), replace the medium with fresh, drug-free medium.
-
Allow the cells to grow for an additional period (e.g., 10-14 days) until visible colonies form.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells).
Western Blot Analysis
Objective: To analyze the expression of key proteins involved in the observed cellular effects.
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYCN, anti-NTRK1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
In Vivo Neuroblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Neuroblastoma cells (e.g., BE(2)-C)
-
Matrigel
-
PCI-48012 (or a suitable in vivo-grade variant of this compound)
-
13-cis Retinoic Acid
-
Vehicle solution (e.g., 90% DMSO, 10% PBS)
-
Calipers for tumor measurement
Procedure:
-
Resuspend neuroblastoma cells in a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, PCI-48012 alone, 13-cis RA alone, combination).
-
Administer the treatments as per the specified dosage and schedule (e.g., intraperitoneal injections for 2 cycles of 5 days).
-
Measure tumor volume regularly using calipers (Volume = (Length x Width^2) / 2).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
Visualizations
Caption: Signaling pathway of this compound and Retinoic Acid synergy.
Caption: Experimental workflow for investigating this compound and Retinoic Acid.
References
- 1. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
- 3. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A functional genetic screen identifies retinoic acid signaling as a target of histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. db-thueringen.de [db-thueringen.de]
Application Notes & Protocols: Western Blot Analysis for HDAC8 Inhibition by PCI-34051
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for characterizing the effects of PCI-34051, a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8). This document outlines the underlying principles, key signaling pathways, quantitative data interpretation, and detailed experimental protocols.
Introduction to HDAC8 and this compound
Histone Deacetylase 8 (HDAC8) is a class I, zinc-dependent deacetylase that plays a crucial role in various cellular processes by removing acetyl groups from both histone and non-histone protein substrates.[1][2] Its dysregulation is implicated in numerous diseases, including cancer, making it a significant therapeutic target.[3][4]
This compound is a highly potent and selective small molecule inhibitor of HDAC8, with an IC50 value of approximately 10 nM.[5][6] It exhibits over 200-fold selectivity for HDAC8 compared to other HDAC isoforms, such as HDAC1, 2, 3, 6, and 10.[5][7][8] Unlike broad-spectrum pan-HDAC inhibitors, this compound does not typically induce detectable hyperacetylation of canonical substrates like histones or α-tubulin at concentrations where it maintains its selectivity for HDAC8.[7][9][10] This specificity makes it an invaluable tool for elucidating the distinct biological functions of HDAC8.
Western blot analysis is an indispensable technique for investigating the molecular consequences of HDAC8 inhibition by this compound. It allows for the precise measurement of changes in the acetylation status of specific non-histone substrates, the expression levels of downstream effector proteins, and the activation state of relevant signaling pathways.
Application Notes: Assessing this compound Activity
Western blotting can be employed to confirm the efficacy and mechanism of action of this compound in a cellular context through several key approaches:
-
Analysis of Non-Histone Substrate Acetylation: The primary mechanism of HDAC8 involves the deacetylation of lysine residues on various proteins. This compound treatment is expected to increase the acetylation of specific HDAC8 substrates. Key examples include:
-
SMC3 (Structural Maintenance of Chromosomes 3): Increased acetylation of SMC3 is a direct indicator of HDAC8 inhibition and can lead to cell cycle disruption.[11][12]
-
p53: In certain cancer cells, particularly those with wild-type p53, this compound can increase p53 acetylation at lysine 381 (K381), enhancing its stability and transcriptional activity.[3][11]
-
-
Monitoring Downstream Signaling and Apoptosis: HDAC8 inhibition by this compound can trigger specific signaling cascades, often leading to apoptosis in sensitive cell lines. Western blot is ideal for detecting changes in:
-
Apoptotic Markers: Increased levels of cleaved PARP and cleaved caspase-3 are indicative of apoptosis induction.[11][13]
-
Cell Cycle Regulators: Upregulation of proteins like p21 can be observed following treatment.[11][12]
-
Signaling Pathways: Assessment of phosphorylation status of key kinases like ERK and AKT can reveal pathway modulation.[14]
-
-
Confirmation of Selectivity: A crucial control experiment involves probing for acetylation of α-tubulin (an HDAC6 substrate) and histones (substrates for multiple HDACs). At selective concentrations, this compound should not significantly alter their acetylation levels, confirming its specific action on HDAC8.[9][12]
Caption: General workflow for Western blot analysis of this compound effects.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects through distinct signaling pathways, which can vary depending on the cell type.
1. PLCγ1-Calcium Mediated Apoptosis in T-Cell Lymphoma
In T-cell derived malignancies, this compound induces apoptosis through a unique mechanism that is independent of histone acetylation. It involves the activation of Phospholipase C-gamma 1 (PLCγ1), leading to a rapid mobilization of intracellular calcium from the endoplasmic reticulum, which in turn triggers the mitochondrial apoptosis pathway.[7]
Caption: this compound pathway involving PLCγ1 and calcium-induced apoptosis.
2. p53 Acetylation and Activation in Ovarian Cancer
In ovarian cancer cells harboring wild-type p53, HDAC8 inhibition by this compound leads to the hyperacetylation of p53. This post-translational modification enhances p53 stability and its function as a tumor suppressor, promoting the transcription of target genes like p21, which ultimately contributes to cell cycle arrest and apoptosis.[3][11]
Caption: this compound enhances p53 acetylation and downstream signaling.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's inhibitory activity and its observed effects in Western blot experiments.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target | IC50 Value | Selectivity vs. Other HDACs | Reference(s) |
| HDAC8 | 10 nM | >200-fold vs. HDAC1, HDAC6 | [5][7] |
| HDAC1 | ~4 µM | >1000-fold vs. HDAC2, HDAC3, HDAC10 | [8] |
| HDAC6 | ~2.9 µM | - | [8] |
Table 2: Summary of Protein Level Changes Observed by Western Blot Upon this compound Treatment
| Cell Line | This compound Conc. | Treatment Time | Target Protein | Observed Effect | Reference(s) |
| Jurkat (T-cell leukemia) | < 25 µM | 24 h | Acetyl-Tubulin | No significant change | [9] |
| Jurkat (T-cell leukemia) | < 25 µM | 24 h | Acetyl-Histones | No significant change | [9] |
| TOV-21G, A2780 (Ovarian) | 20 µM | 24 h | Acetyl-p53 (K381) | Increased | [11] |
| TOV-21G, A2780 (Ovarian) | 20 µM | 24 h | Cleaved PARP | Increased | [11][13] |
| TOV-21G, A2780 (Ovarian) | 20 µM | 24 h | Cleaved Caspase-3 | Increased | [11][13] |
| BE(2)-C (Neuroblastoma) | 4 µM | - | Acetyl-SMC3 | Increased | [12] |
| IMR-32 (Neuroblastoma) | 4 µM | 72 h | p21 | Increased | [12] |
| Mouse Lung Tissue (Asthma Model) | 20-30 mg/kg | - | p-ERK, p-AKT | Decreased | [14][15] |
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for Western blot analysis of cells treated with this compound. This protocol should be optimized for your specific cell line and antibodies.
1. Cell Culture and Treatment
-
Seed cells (e.g., TOV-21G, A2780, Jurkat) in appropriate culture vessels (e.g., 6-well plates) to achieve 70-80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired final concentrations of this compound (e.g., 4 µM, 20 µM). Include a vehicle control group treated with an equivalent volume of DMSO (e.g., 0.1%).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
2. Protein Extraction (Cell Lysis)
-
After treatment, place the culture plates on ice. Aspirate the culture medium and wash the cells once with ice-cold 1x Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. A sample lysis buffer composition is: 0.5% NP-40, 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM EGTA, 120 mM NaCl, 25 mM NaF.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.[14]
-
Based on the concentrations, calculate and prepare aliquots of each sample containing an equal amount of total protein (e.g., 20-40 µg) mixed with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples into the wells of a polyacrylamide gel (gel percentage depends on the molecular weight of the target protein). Include a molecular weight marker.
-
Perform electrophoresis (SDS-PAGE) to separate the proteins based on their size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-acetyl-p53 (Lys381)
-
Anti-acetyl-SMC3
-
Anti-cleaved PARP
-
Anti-cleaved Caspase-3
-
Anti-p21
-
Anti-HDAC8
-
Anti-phospho-ERK1/2
-
Anti-β-Actin or Anti-α-Tubulin (as loading controls)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the band intensity of the target protein to the intensity of the loading control (e.g., β-Actin) for semi-quantitative analysis.[11]
References
- 1. Binding mechanism and distant regulation of histone deacetylase 8 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cAMP signaling increases histone deacetylase 8 expression via the Epac2–Rap1A–Akt pathway in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective HDAC8 inhibition by this compound attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
stability of PCI-34051 in aqueous solution over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of PCI-34051, with a specific focus on its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
A1: The stability of this compound is highly dependent on the storage conditions. As a dry powder, it is stable for at least four years when stored at -20°C[1][2]. When dissolved in a solvent such as DMSO, stock solutions can be stored for up to one year at -80°C or one month at -20°C[1]. The stability in aqueous solutions for experimental use is less defined and can be influenced by factors such as pH, temperature, and the presence of other molecules. It is crucial to prepare fresh aqueous solutions for experiments or to validate the stability under your specific experimental conditions if storage of aqueous dilutions is necessary.
Q2: Are there more stable analogs of this compound available?
A2: Yes, more stable variants of this compound, such as PCI-48000 and PCI-48012, have been developed. These compounds have similar HDAC8 selectivity but exhibit a longer plasma half-life, suggesting improved stability for in vivo applications[3]. If long-term stability in your experimental system is a concern, considering these analogs might be beneficial.
Q3: How does this compound exert its biological effect?
A3: this compound is a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8) with an IC50 of 10 nM in cell-free assays[1][4]. By inhibiting HDAC8, it can induce caspase-dependent apoptosis in certain cell types, particularly those derived from T-cell malignancies[1][2]. Its mechanism of action also involves the modulation of inflammatory pathways and can affect the expression and activity of various downstream targets, including those involved in cell cycle regulation and differentiation[3][5][6][7].
Q4: What are the signs of this compound degradation in my experiment?
A4: Degradation of this compound in your aqueous experimental solution may lead to a loss of biological activity. If you observe a diminished or inconsistent effect of the compound over time, it could be an indication of instability. Other signs can include the appearance of precipitates or a change in the color of the solution. To confirm degradation, analytical methods such as HPLC or LC-MS should be used to assess the purity and concentration of the compound over the course of your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer. | This compound has limited aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, dilute the stock solution in your aqueous buffer with vigorous vortexing. Avoid preparing large volumes of diluted solutions that will be stored for extended periods. Consider using a buffer containing a small percentage of organic solvent if your experimental system allows. |
| Inconsistent experimental results over time. | The compound may be degrading in the aqueous experimental medium. | Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. If the experiment runs for an extended period (e.g., >24 hours), consider replacing the medium with freshly prepared compound at intermediate time points. Perform a stability study under your specific experimental conditions to determine the rate of degradation. |
| Loss of biological activity. | Degradation of the compound or improper storage. | Ensure that the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for DMSO stocks). Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Verify the concentration of your stock solution periodically using a spectrophotometer or HPLC. |
Stability of this compound
Storage Recommendations
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | ≥ 4 years | [1][2] |
| In DMSO | -80°C | 1 year | [1] |
| In DMSO | -20°C | 1 month | [1] |
Template for Experimental Aqueous Stability Data
Researchers can use the following table structure to record their own stability data for this compound in a specific aqueous solution.
| Time (hours) | Temperature (°C) | Concentration (µM) detected by HPLC | % Remaining |
| 0 | 37 | 100% | |
| 2 | 37 | ||
| 4 | 37 | ||
| 8 | 37 | ||
| 12 | 37 | ||
| 24 | 37 | ||
| 48 | 37 |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a user-defined aqueous solution (e.g., cell culture medium, phosphate-buffered saline).
1. Materials:
- This compound
- DMSO (anhydrous)
- Aqueous buffer of interest (e.g., PBS, DMEM)
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Mobile phase for HPLC/LC-MS (e.g., acetonitrile and water with 0.1% formic acid)
- Incubator or water bath
2. Procedure:
- Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
- Prepare the Aqueous Solution: Dilute the 10 mM stock solution in your aqueous buffer to the final desired concentration for your experiment (e.g., 10 µM).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the aqueous solution and analyze it by HPLC or LC-MS to determine the initial concentration. This will serve as your 100% reference.
- Incubation: Incubate the remaining aqueous solution at the desired temperature (e.g., 37°C to mimic physiological conditions).
- Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from the incubated solution.
- Sample Analysis: Analyze each aliquot by HPLC or LC-MS to determine the concentration of intact this compound.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an HDAC8 inhibitor.
Experimental Workflow for Aqueous Stability Assessment
Caption: Workflow for determining the stability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective HDAC8 inhibition by this compound attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of histone deacetylase 8 improves vascular hypertrophy, relaxation, and inflammation in angiotensin II hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
potential off-target effects of PCI-34051 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of PCI-34051, a potent and selective Histone Deacetylase 8 (HDAC8) inhibitor. The following information is intended for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects at high concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiment requires a high concentration of this compound. What are the potential off-target effects I should be aware of?
A: While this compound is highly selective for HDAC8 at its optimal IC50 of 10 nM, selectivity can decrease at higher concentrations.[1][2] The primary off-target concerns are the inhibition of other HDAC isoforms, most notably HDAC1 and HDAC6.[1][3] Studies have determined that at concentrations exceeding 30 μM, off-target inhibition of HDAC1 and HDAC6 can occur.[3] This can lead to downstream effects not specific to HDAC8 inhibition, such as changes in tubulin and histone acetylation.[3][4]
Q2: I am observing tubulin acetylation after treating my cells with this compound. Is this expected?
A: No, significant tubulin acetylation is not an expected on-target effect of this compound. Tubulin is a primary substrate of HDAC6.[5] Observation of tubulin acetylation strongly suggests an off-target effect on HDAC6, which typically occurs at this compound concentrations above 30 μM.[3] If your experiment aims for HDAC8 selectivity, observing tubulin acetylation is a key indicator that the concentration used is too high. In contrast, pan-HDAC inhibitors robustly acetylate tubulin at much lower concentrations.[4]
Q3: I am not seeing the expected apoptotic phenotype in my T-cell lymphoma line. What could be the issue?
A: The unique apoptotic mechanism of this compound in T-cell malignancies is dependent on a specific signaling pathway involving Phospholipase C-gamma 1 (PLCγ1) and subsequent calcium mobilization.[6]
-
Cell Line Specificity: Ensure your cell line is derived from a T-cell malignancy, as this compound's cytotoxic effects are highly selective for these cell types.[1][6]
-
PLCγ1 Pathway: Verify the integrity of the PLCγ1 signaling pathway in your cell line. A PLCγ1-defective line has been shown to be resistant to this compound-induced apoptosis.[6]
-
Calcium Flux: The mechanism requires rapid intracellular calcium flux from the endoplasmic reticulum.[6] Issues with calcium signaling in your cells could impede the apoptotic response.
Q4: My gene expression analysis (RNA-seq) shows widespread changes not typically associated with HDAC8 inhibition. Why is this happening?
A: Recent research indicates that even at concentrations considered selective, this compound can cause extensive off-target changes in gene expression.[7][8] These effects can overlap with those of other HDAC inhibitors, suggesting a broader impact on the transcriptome than initially anticipated.[7] This may be due to the inhibitor's zinc-binding group interacting with other metalloproteins in the cell.[7] It is crucial to compare your results with genetic knockdown of HDAC8 to distinguish between on-target and off-target gene expression changes.[7][8]
Q5: How can I confirm that the effects I'm seeing are due to on-target HDAC8 inhibition and not off-target effects?
A: To validate the specificity of your observations, consider the following control experiments:
-
Dose-Response Curve: Perform a thorough dose-response analysis to identify the lowest effective concentration that elicits your desired phenotype without causing known off-target effects (like tubulin acetylation).
-
HDAC Isoform Profiling: Use a panel of HDAC inhibitors with different selectivity profiles to compare phenotypes.
-
Genetic Controls: The gold standard is to compare your results from this compound treatment with results from siRNA or CRISPR-mediated knockdown/knockout of HDAC8. This helps differentiate pharmacological effects from true on-target biological functions.[7]
-
Biochemical Assays: Directly measure the acetylation status of known HDAC8 substrates (e.g., SMC3) and known off-target substrates (e.g., α-tubulin for HDAC6, histones for Class I HDACs) via Western blot.[3][9]
Quantitative Data Summary
The following tables summarize the selectivity and off-target activity of this compound.
Table 1: In Vitro Selectivity Profile of this compound
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC8 |
| HDAC8 | 10 | - |
| HDAC1 | >2,000 | >200-fold |
| HDAC2 | >10,000 | >1000-fold |
| HDAC3 | >10,000 | >1000-fold |
| HDAC6 | >2,000 | >200-fold |
| HDAC10 | >10,000 | >1000-fold |
| Data sourced from multiple studies.[1] |
Table 2: Concentration-Dependent Effects of this compound in Cellular Assays
| Concentration Range | Primary Target | Observed Off-Target Effects | Key Indicators |
| ~10 nM - < 25 µM | HDAC8 | Minimal to none reported in initial studies.[1][4] However, some gene expression changes may occur.[7] | Selective apoptosis in T-cell lines; increased acetylation of HDAC8 substrates (e.g., SMC3).[6][9] |
| ≥ 30 µM | HDAC8 | Inhibition of HDAC1 and HDAC6.[3] | Increased acetylation of α-tubulin (HDAC6 substrate).[3] |
| ≥ 100 µM | Pan-HDAC | Broad inhibition of multiple HDAC isoforms. | Significant increase in both tubulin and histone acetylation.[3][10] |
Visualized Pathways and Workflows
Caption: this compound induced apoptosis pathway in T-cells.
Caption: Workflow for investigating this compound off-target effects.
Key Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay (Fluorogenic)
This protocol is a generalized method to determine the IC50 of this compound against various HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, etc.).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
-
This compound serial dilutions.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme to each well (except for no-enzyme controls).
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubate for an additional 15-20 minutes at 37°C to allow for complete development.
-
Read the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
This protocol is adapted from methodologies described in biochemical assay services and research articles.[11][12]
Protocol 2: Cellular Assay for Off-Target Effects via Western Blot
This protocol is used to assess the acetylation status of HDAC8 and potential off-target substrates in treated cells.
Materials:
-
Cell line of interest.
-
This compound at various concentrations (e.g., 4 µM, 30 µM, 100 µM).[3]
-
Pan-HDAC inhibitor (e.g., TSA or SAHA) as a positive control for pan-inhibition.[3]
-
Vehicle control (DMSO).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-SMC3, anti-SMC3, anti-acetyl-Histone H3, anti-Histone H3, anti-Actin (as loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE equipment and reagents.
-
Chemiluminescence substrate.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound, a pan-HDAC inhibitor control, and a vehicle control for a specified time (e.g., 24 hours).[3]
-
Harvest cells and lyse them using ice-cold lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C. It is recommended to probe for one acetylated protein and its total protein counterpart (or a loading control) on the same blot or parallel blots.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities. An increase in the ratio of acetylated-tubulin to total-tubulin at high concentrations of this compound indicates off-target HDAC6 inhibition.[3][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding mechanism and distant regulation of histone deacetylase 8 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Optimizing PCI-34051 Dosage for In Vivo Experiments: A Technical Support Center
For researchers and drug development professionals utilizing the selective HDAC8 inhibitor, PCI-34051, in in vivo studies, achieving optimal dosage and experimental design is paramount for valid and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: A starting dose of 20-30 mg/kg administered intraperitoneally (i.p.) is a reasonable starting point for many in vivo models.[1] Published studies have reported effective doses ranging from 20 mg/kg to 40 mg/kg for conditions such as renal fibrosis and glioma.[1][2] The maximum tolerated dose (MTD) has been reported to be 40 mg/kg/day in athymic NMRI nude mice.[1][3] However, it is crucial to perform a dose-escalation study in your specific animal model to determine the optimal dose that balances efficacy and toxicity.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound can be formulated for intraperitoneal injection. A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. One recommended protocol is to first dissolve this compound in DMSO to create a stock solution. Then, for the final formulation, use a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is recommended to prepare the working solution fresh on the day of use.[4]
Q3: My in vivo experiment with this compound is not showing the expected efficacy. What are the potential reasons?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage: The administered dose may be too low for your specific model. A dose-response study is recommended to identify the optimal therapeutic dose.
-
Bioavailability: While structurally similar compounds have been developed for better in vivo stability, this compound itself can be susceptible to metabolic inactivation.[5] Consider pharmacokinetic studies to assess the compound's stability and exposure in your model.
-
Target Engagement: Confirm that this compound is inhibiting HDAC8 in your target tissue. This can be assessed by measuring the acetylation of known HDAC8 substrates, such as SMC3.[6]
-
Model Specifics: The underlying biology of your disease model may not be sensitive to HDAC8 inhibition.
Q4: I am observing signs of toxicity in my animals. What should I do?
A4: If you observe signs of toxicity, such as significant weight loss (≥20% of baseline), it is crucial to reduce the dose or dosing frequency.[6] The reported MTD of 40 mg/kg/day serves as a guideline, but toxicity can vary between different strains and species.[1][3] Consider conducting a formal MTD study to establish a safe dose range for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Solubility | Improper formulation | Ensure the use of appropriate co-solvents such as DMSO and PEG300. Prepare the formulation fresh before each use.[4] Gentle heating or sonication can aid dissolution.[4] |
| Lack of Efficacy | Suboptimal dosage | Perform a dose-escalation study to determine the effective dose in your model. |
| Poor bioavailability | Consider pharmacokinetic analysis to measure plasma and tissue concentrations of this compound. | |
| Insufficient target engagement | Measure acetylation of HDAC8 substrates (e.g., SMC3) in tumor or target tissue to confirm target inhibition.[6] | |
| Animal Toxicity | Dose is too high | Reduce the dosage and/or frequency of administration. Conduct a maximum tolerated dose (MTD) study.[6] |
| Vehicle-related toxicity | Administer a vehicle-only control group to rule out any adverse effects from the formulation components. |
Quantitative Data Summary
The following table summarizes in vivo dosages of this compound from various studies.
| Animal Model | Disease/Condition | Dosage | Route of Administration | Key Findings |
| Athymic NMRI nude mice | Neuroblastoma | 40 mg/kg/day | Intraperitoneal (i.p.) | MTD; Decreased tumor growth.[3][6] |
| Mice | Glioma | Up to 40 mg/kg/day | Intraperitoneal (i.p.) | Reduced glioma growth and increased survival.[2] |
| Mice | Cardiac Hypertrophy and Fibrosis | 30 mg/kg | Intraperitoneal (i.p.) | Suppressed cardiac fibrosis.[1] |
| Mice | Renal Fibrosis | 20 mg/kg | Intraperitoneal (i.p.) | Restored acetylation of contactin and suppressed pro-fibrotic signaling.[1] |
| Angiotensin II-induced hypertensive mice | Hypertension | Not specified | Not specified | Attenuated the increase in systolic blood pressure.[7] |
| Mice | Contact Hypersensitivity | Not specified | Not specified | Inhibited ear swelling and reduced IL-1β levels.[8] |
Experimental Protocols
General In Vivo Dosing Protocol (based on Neuroblastoma Xenograft Model) [6]
-
Animal Model: 5- to 6-week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously implant 2 x 10^6 (BE(2)-C) or 4 x 10^6 (IMR-32) neuroblastoma cells resuspended in Matrigel into the right flank.
-
Treatment Groups: Randomly assign mice to treatment and control groups.
-
This compound Preparation: Dissolve PCI-48012 (a more stable analog of this compound) in 90% DMSO and 10% PBS.
-
Administration: Administer PCI-48012 at the MTD of 40 mg/kg/day via intraperitoneal injection for two cycles of 5 consecutive days.
-
Monitoring: Monitor tumor volume and animal well-being regularly.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and workflows related to this compound.
Caption: Mechanism of this compound-induced apoptosis in T-cell malignancies.
Caption: this compound's role in attenuating asthma-related signaling.
Caption: A generalized workflow for in vivo experiments using this compound.
References
- 1. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI - Combined HDAC8 and checkpoint kinase inhibition induces tumor-selective synthetic lethality in preclinical models [jci.org]
- 6. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of histone deacetylase 8 improves vascular hypertrophy, relaxation, and inflammation in angiotensin II hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PCI-34051 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective HDAC8 inhibitor, PCI-34051, in animal models. This guide addresses common challenges related to solubility, stability, and administration to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when delivering this compound in animal models?
A1: The primary challenges in delivering this compound in vivo are its poor aqueous solubility and limited metabolic stability.[1] The compound is practically insoluble in water and ethanol, necessitating the use of specific solubilizing agents and formulation protocols. Furthermore, this compound is known to be rapidly metabolized in vivo, which can affect its therapeutic efficacy and reproducibility of results. More stable analogs, such as PCI-48000 and PCI-48012, have been developed to address this limitation.[2]
Q2: What is the recommended formulation for in vivo administration of this compound?
A2: A commonly used formulation to solubilize this compound for intraperitoneal (i.p.) injection in mice is a mixture of DMSO, PEG300, Tween-80, and saline. A specific protocol involves preparing a stock solution in DMSO and then diluting it with the other components to achieve a clear, injectable solution.
Q3: How should this compound and its formulations be stored?
A3: this compound powder is stable for years when stored at -20°C.[3] Stock solutions in DMSO can be stored at -20°C for up to one month, although fresh preparation is always recommended to ensure optimal activity.[4] Formulated dosing solutions for in vivo experiments should be prepared fresh on the day of use to avoid precipitation and degradation.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8).[6] Its mechanism of action in inducing apoptosis, particularly in T-cell lymphomas, involves the activation of phospholipase C-gamma1 (PLCγ1), leading to a rapid increase in intracellular calcium levels. This calcium influx triggers caspase-dependent apoptotic pathways.[7] Additionally, HDAC8 inhibition by this compound can lead to the acetylation of non-histone proteins like p53, which contributes to its pro-apoptotic effects.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in the dosing solution | Improper mixing order of solvents. | Follow the recommended protocol precisely, adding each solvent sequentially and ensuring the solution is clear before adding the next component. Use of a vortex or sonication can aid dissolution.[5] |
| Low-quality or old DMSO. | Use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[4] | |
| Solution prepared in advance. | Always prepare the final dosing solution fresh on the day of the experiment.[5] | |
| Inconsistent experimental results | Degradation of this compound in the formulation. | Prepare fresh dosing solutions for each experiment. Consider using more stable analogs like PCI-48000 or PCI-48012 for longer-term studies.[2] |
| Variability in animal dosing. | Ensure accurate and consistent administration volumes based on the most recent animal weights. | |
| Lack of in vivo efficacy | Poor bioavailability due to rapid metabolism. | The short half-life of this compound may necessitate more frequent dosing. Consider alternative, more stable analogs if available.[1] |
| Suboptimal dose. | Perform a dose-response study to determine the most effective and tolerable dose for your specific animal model and disease context. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~59 mg/mL[4] |
| Ethanol | Insoluble[4] |
| Water | Insoluble[4] |
Table 2: In Vitro Selectivity of this compound
| HDAC Isoform | IC₅₀ (nM) | Fold Selectivity vs. HDAC8 |
| HDAC8 | 10 | 1 |
| HDAC1 | >2000 | >200 |
| HDAC2 | >10000 | >1000 |
| HDAC3 | >10000 | >1000 |
| HDAC6 | >2000 | >200 |
| HDAC10 | >10000 | >1000 |
| Data compiled from multiple sources indicating >200-fold selectivity over other HDAC isoforms.[4][6] |
Table 3: Pharmacokinetic Parameters of a this compound Analog (PCI-48012) in Mice
| Parameter | Value |
| Administration Route | Intraperitoneal |
| Dose | 100 mg/kg |
| Peak Plasma Concentration (Cmax) | 8.24 µM |
| Half-life (t½) | ~1 hour |
| This data is for a more stable analog, PCI-48012, and suggests a longer half-life compared to the parent compound this compound, which is expected to be shorter.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (10 mg/kg dose)
This protocol is adapted from publicly available formulation guidelines and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 25 mg/mL concentration.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Prepare the final dosing solution (example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogenous and clear.
-
Add 450 µL of sterile saline to the tube. Vortex for a final time to ensure complete mixing.
-
-
Administration:
-
The final concentration of this solution is 2.5 mg/mL.
-
For a 10 mg/kg dose in a 25g mouse, you would administer 100 µL of this solution via intraperitoneal injection.
-
Crucially, this formulation should be prepared fresh on the day of dosing and used immediately. [5]
-
Visualizations
Caption: this compound inhibits HDAC8, leading to increased p53 acetylation and subsequent apoptosis.
Caption: Workflow for the preparation and in vivo administration of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PCI 34051 | Class I HDACs | Tocris Bioscience [tocris.com]
- 7. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
interpreting unexpected results with PCI-34051
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PCI-34051. The information is designed to help interpret unexpected results and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8).[1][2] It has an IC50 of 10 nM for HDAC8 and exhibits over 200-fold selectivity against other HDAC isoforms, including HDAC1, 2, 3, 6, and 10.[1][3] Unlike many broad-spectrum HDAC inhibitors, its mechanism of inducing cell death can be independent of histone and tubulin acetylation.[3][4][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary expected effect of this compound is the induction of caspase-dependent apoptosis, particularly in cell lines derived from T-cell malignancies like lymphomas and leukemias.[1][3][4] In some cancer types, such as ovarian cancer with wild-type p53, it can suppress cell proliferation and migration.[6][7]
Q3: Are there any known off-target effects of this compound?
A3: While this compound is highly selective for HDAC8, some studies suggest the potential for off-target effects, which might contribute to its biological activity.[8][9] For instance, some observed cellular responses may not align with the effects of genetic inactivation of HDAC8, indicating that not all effects of the inhibitor are solely due to on-target HDAC8 inhibition.[8]
Troubleshooting Unexpected Results
Issue 1: No significant increase in histone or tubulin acetylation is observed after this compound treatment.
-
Possible Cause: This is an expected outcome. Unlike broad-spectrum HDAC inhibitors, this compound's mechanism of action, particularly in inducing apoptosis in T-cell lines, does not necessarily involve detectable changes in global histone or tubulin acetylation levels.[3][4][5]
-
Recommendation: Focus on assays that measure apoptosis, such as caspase activation or PARP cleavage, to assess the compound's efficacy.[1][6]
Issue 2: this compound shows differential efficacy in cell lines of the same cancer type.
-
Possible Cause: The genetic background of the cells, particularly the p53 mutation status, can significantly influence the cellular response to this compound. For example, ovarian cancer cells with wild-type p53 are more sensitive to the anti-proliferative effects of this compound than those with mutant p53.[6][7][10]
-
Recommendation:
-
Sequence the p53 gene in your cell lines to determine their mutation status.
-
Compare the effects of this compound in isogenic cell lines with and without functional p53 to confirm this dependency.
-
Consider that the mechanism of action can be cell-type specific.
-
Issue 3: Apoptosis is not induced in non-T-cell lines, even at high concentrations.
-
Possible Cause: The apoptotic pathway induced by this compound is highly specific to certain cell types, particularly T-cell malignancies.[3][4][11] This specificity is linked to a unique signaling pathway involving Phospholipase C-gamma 1 (PLCγ1) and calcium mobilization.[3]
-
Recommendation:
Issue 4: The observed biological effects in my experiment do not match published data on HDAC8 knockdown.
-
Possible Cause: Recent studies suggest that the phenotypic effects of this compound may not always perfectly mimic the genetic knockdown of HDAC8. This discrepancy could be due to off-target effects of the compound or compensatory mechanisms in the knockdown models.[8]
-
Recommendation:
-
Use multiple validation methods, including both the inhibitor and genetic approaches (siRNA, CRISPR), to confirm that the observed phenotype is specifically due to HDAC8 inhibition.
-
Consider the concentration and duration of this compound treatment, as these can influence on- and off-target activities.
-
Data Summary
Table 1: Selectivity Profile of this compound
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC8 |
| HDAC8 | 10 | 1x |
| HDAC1 | >2000 | >200x |
| HDAC2 | >10000 | >1000x |
| HDAC3 | >10000 | >1000x |
| HDAC6 | >2000 | >200x |
| HDAC10 | >10000 | >1000x |
Data compiled from multiple sources.[1]
Table 2: Cellular Effects of this compound in Different Cancer Types
| Cancer Type | Cell Line Example | p53 Status | Key Effect | Reference |
| T-cell Lymphoma | Jurkat, HuT78 | N/A | Induction of caspase-dependent apoptosis | [3][11] |
| Ovarian Cancer | TOV-21G, A2780 | Wild-type | Suppression of proliferation, induction of apoptosis | [6][7] |
| Ovarian Cancer | COV318, COV362 | Mutant | Minimal anti-proliferative effects | [10] |
| Breast Cancer | MCF7 | Wild-type | Cell cycle delay, reduced viability | [12] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
2. Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: this compound's unique apoptotic pathway in T-cells.
Caption: General workflow for assessing this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replacement of the hydroxamic acid group in the selective HDAC8 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PCI-34051: A Highly Selective Inhibitor of Histone Deacetylase 8 (HDAC8)
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of PCI-34051
This guide provides an objective comparison of this compound's inhibitory activity against Histone Deacetylase 8 (HDAC8) relative to other HDAC isoforms. The data presented herein demonstrates the compound's high selectivity, making it a valuable tool for targeted research and potential therapeutic development.
Quantitative Comparison of Inhibitory Activity
This compound exhibits potent and specific inhibition of HDAC8 with a half-maximal inhibitory concentration (IC50) of 10 nM in cell-free assays.[1][2][3][4] Its selectivity for HDAC8 is significant, showing over 200-fold greater potency when compared to other HDAC isoforms, including HDAC1 and HDAC6, and over 1000-fold selectivity against HDAC2, HDAC3, and HDAC10.[2] This high degree of selectivity minimizes off-target effects, allowing for more precise investigation of HDAC8 function.
| HDAC Isoform | IC50 (μM) | Fold Selectivity vs. HDAC8 |
| HDAC8 | 0.01 | 1 |
| HDAC1 | 4 | >200 |
| HDAC2 | >50 | >1000 |
| HDAC3 | >50 | >1000 |
| HDAC6 | 2.9 | >200 |
| HDAC10 | 13 | >1000 |
Table 1: Comparative IC50 values of this compound against various HDAC isoforms. Data sourced from in vitro enzymatic assays.[4]
Experimental Protocols
The determination of this compound's selectivity is typically achieved through in vitro fluorometric enzymatic assays. The following is a generalized protocol based on commonly used methods.
In Vitro HDAC Activity Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified human HDAC isoforms.
Materials:
-
Purified, recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10)
-
This compound stock solution (in DMSO)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in assay buffer to achieve a range of final concentrations. A DMSO control (vehicle) is also included.
-
Enzyme Preparation: Each HDAC isozyme is diluted in cold assay buffer to a predetermined optimal concentration.
-
Reaction Setup: 25 µL of the diluted HDAC enzyme is added to the wells of a 96-well plate.
-
Inhibitor Addition: 25 µL of the serially diluted this compound or vehicle control is added to the respective wells containing the enzyme.
-
Pre-incubation: The plate is incubated for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: 50 µL of the fluorogenic HDAC substrate is added to all wells to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Development: 50 µL of the developer solution is added to each well. The developer serves to stop the HDAC reaction (via Trichostatin A) and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: The plate is incubated for an additional 15 minutes at 37°C before reading the fluorescence on a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Visualizing HDAC8's Role and Inhibition
HDAC8 Signaling and Cellular Functions
Histone deacetylase 8 plays a crucial role in various cellular processes by removing acetyl groups from both histone and non-histone proteins.[5] Key substrates include the cohesin complex component SMC3, which is vital for chromosome segregation during mitosis, and the tumor suppressor p53.[4][6] By deacetylating these and other targets, HDAC8 is implicated in the regulation of gene expression, cell cycle progression, and apoptosis.[6][7] Dysregulation of HDAC8 activity has been linked to several cancers, including T-cell lymphomas and neuroblastoma.[8][9]
Caption: Simplified HDAC8 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing HDAC8 Selectivity
The process of validating the selectivity of an HDAC inhibitor like this compound involves a systematic in vitro screening against a panel of HDAC isoforms. This workflow ensures a comprehensive evaluation of the compound's inhibitory profile.
Caption: Experimental workflow for assessing the selectivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PCI 34051 | Class I HDACs | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sinobiological.com [sinobiological.com]
- 6. mdpi.com [mdpi.com]
- 7. genecards.org [genecards.org]
- 8. mdpi.com [mdpi.com]
- 9. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PCI-34051 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the selective HDAC8 inhibitor, PCI-34051, with those of genetic models of HDAC8 depletion. The aim is to offer a clear cross-validation of this compound's on-target effects by presenting supporting experimental data from peer-reviewed studies.
Introduction: this compound and Genetic Models for HDAC8 Inhibition
This compound is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme.[1][2][3] It has demonstrated significant anti-cancer activity, particularly in T-cell malignancies, by inducing programmed cell death, known as apoptosis.[1][4] To validate that the observed effects of this compound are indeed due to the specific inhibition of HDAC8, it is crucial to compare its activity with genetic models where HDAC8 expression is knocked down or knocked out.
Genetic models, such as those employing short hairpin RNA (shRNA) or small interfering RNA (siRNA) for transient or stable knockdown of HDAC8, and CRISPR/Cas9 technology for complete gene knockout, provide a powerful tool for target validation. By comparing the phenotypic outcomes of pharmacological inhibition with genetic depletion, researchers can gain greater confidence in the on-target specificity of the compound. This guide summarizes key findings from studies that have performed such cross-validations.
Comparative Data: this compound vs. Genetic HDAC8 Inhibition
The following tables summarize quantitative data from studies that have compared the effects of this compound with genetic inhibition of HDAC8 in various cancer cell lines.
Table 1: Comparison of Effects on Cell Viability and Apoptosis
| Cell Line | Cancer Type | Method of HDAC8 Inhibition | Key Findings | Reference |
| Jurkat, HuT78, HSB-2, Molt-4 | T-cell Leukemia/Lymphoma | This compound | Induces caspase-dependent apoptosis with GI50 values ranging from 2.4 to 4 µM.[1] | Balasubramanian et al., 2008 |
| Mantle Cell Lymphoma (MCL) cell lines | Mantle Cell Lymphoma | This compound and HDAC8 shRNA | Both this compound treatment and HDAC8 knockdown induce caspase-dependent apoptosis. | Clancy et al., 2023 |
| TOV-21G, A2780 | Ovarian Cancer | This compound | Inhibits cell proliferation with IC50 values of 9.73 µM and 28.31 µM, respectively.[5] | Lee et al., 2022 |
| MCF-7, MDA-MB-231 | Breast Cancer | This compound and HDAC8 Knockout (CRISPR) | Both this compound and HDAC8 knockout lead to reduced cell viability and altered expression of signaling molecules.[6][7][8] | Abdi et al., 2024; Wang et al., 2020 |
Table 2: Comparison of Effects on Cell Migration and Invasion
| Cell Line | Cancer Type | Method of HDAC8 Inhibition | Key Findings | Reference |
| U87MG, GBM157, CT2A | Glioma | This compound and HDAC8 siRNA | Both this compound and HDAC8 knockdown reduce glioma cell migration and invasion, associated with increased α-tubulin acetylation.[9][10] | Garofalo et al., 2021 |
| MDA-MB-231 | Breast Cancer | This compound and HDAC8 Knockdown | HDAC8 inhibition or knockdown suppresses cell migration. | Wu et al., 2020 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
3.1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration.
3.2. Apoptosis Assay (Caspase-3/7 Activity Assay)
-
Seed cells in a 96-well plate and treat with this compound or transfect with HDAC8 shRNA/siRNA as required.
-
At the desired time point, add an equal volume of a caspase-3/7 reagent (containing a luminogenic substrate for caspase-3 and -7) to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescence intensity is proportional to the caspase-3/7 activity.
3.3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Harvest cells after treatment with this compound or genetic manipulation.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[11][12]
3.4. HDAC8 Knockdown using shRNA/siRNA
-
Design or obtain validated shRNA or siRNA sequences targeting HDAC8.
-
For transient knockdown, transfect the cells with siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
For stable knockdown, transduce the cells with lentiviral particles containing the shRNA sequence and select for stable integrants using an appropriate antibiotic.
-
Verify the knockdown efficiency by Western blotting or qRT-PCR for HDAC8 expression.
3.5. HDAC8 Knockout using CRISPR/Cas9
-
Design and clone guide RNAs (gRNAs) targeting a critical exon of the HDAC8 gene into a Cas9 expression vector (e.g., pX459).[7]
-
Transfect the gRNA/Cas9 vector into the target cells.
-
Select for transfected cells, for example, using puromycin if the vector contains a resistance gene.
-
Isolate single-cell clones and screen for HDAC8 knockout by Western blotting and genomic DNA sequencing to confirm the presence of insertions or deletions (indels) at the target site.
3.6. Cell Migration Assay (Transwell Assay)
-
Seed cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in serum-free medium.[13]
-
The lower chamber contains medium with a chemoattractant, such as fetal bovine serum or a specific growth factor.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with a stain such as crystal violet.
-
Count the number of migrated cells in several microscopic fields to quantify cell migration.
3.7. Quantification of α-Tubulin Acetylation (Western Blot)
-
Lyse cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, clone 6-11B-1).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To quantify, normalize the acetylated α-tubulin signal to the signal from a total α-tubulin or a loading control antibody (e.g., GAPDH or β-actin) on the same blot.[14][15][16]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and genetic inhibition of HDAC8.
Caption: this compound-induced apoptosis pathway in T-cell lymphoma.
Caption: Role of HDAC8 in regulating glioma cell migration.
Conclusion
The data presented in this guide demonstrate a strong correlation between the effects of the selective HDAC8 inhibitor, this compound, and the phenotypes observed in genetic models of HDAC8 depletion. In multiple cancer types, both pharmacological and genetic inhibition of HDAC8 lead to comparable outcomes, including the induction of apoptosis and the suppression of cell migration. This cross-validation provides compelling evidence for the on-target activity of this compound and solidifies HDAC8 as a key therapeutic target in various malignancies. Researchers and drug development professionals can use this comparative information to confidently design and interpret experiments aimed at further elucidating the therapeutic potential of HDAC8 inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PCI 34051 | Class I Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dCas9-HDAC8-EGFP fusion enables epigenetic editing of breast cancer cells by H3K9 deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockout of histone deacetylase 8 gene in breast cancer cells may alter the expression pattern of the signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis and Autophagy in Breast Cancer Cells by a Novel HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
PCI-34051: A Selective Chemical Probe for Unraveling HDAC8 Function
A deep dive into the experimental data and comparative performance of PCI-34051 against other HDAC8 inhibitors, providing researchers with the necessary insights for informed experimental design.
In the landscape of epigenetic research, the selective inhibition of individual histone deacetylase (HDAC) isoforms is crucial for dissecting their specific biological roles. This compound has emerged as a potent and selective chemical probe for histone deacetylase 8 (HDAC8), an enzyme implicated in various cancers and developmental disorders. This guide provides a comprehensive comparison of this compound with other available HDAC8 inhibitors, supported by experimental data and detailed protocols to aid researchers in their investigations of HDAC8 function.
Comparative Analysis of HDAC8 Inhibitors
This compound distinguishes itself through its high potency and remarkable selectivity for HDAC8 over other HDAC isoforms. This specificity is critical for minimizing off-target effects and enabling a clearer understanding of HDAC8-specific pathways.[1][2]
| Inhibitor | IC50 (HDAC8) | Selectivity Profile | Key Features |
| This compound | 10 nM[1] | >200-fold vs HDAC1, 2, 3, 6, 10[1] | Induces caspase-dependent apoptosis in T-cell lymphomas via a unique PLCγ1-dependent calcium signaling pathway.[3] Does not cause widespread histone hyperacetylation. |
| OJI-1 | 0.8 nM[2] | Highly selective against HDACs 1-9, with mild inhibition of HDAC6 (IC50 = 1.2 µM) and HDAC1 (IC50 = 4.3 µM).[2] | A more recent and highly potent HDAC8 inhibitor.[2] |
| Compound 21 | 35 nM | 534-fold vs HDAC1, 411-fold vs HDAC6[4] | A benzhydroxamic acid derivative with a distinct chemical scaffold. |
| TIQ-based Inhibitors (e.g., Cpd 36) | 55 nM | >135-fold vs HDAC1[5] | Tetrahydroisoquinoline-based hydroxamic acids. |
Experimental Protocols
To facilitate the effective use of this compound and other HDAC8 inhibitors, detailed protocols for key assays are provided below.
In Vitro HDAC8 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits and published literature for measuring the enzymatic activity of HDAC8 in a cell-free system.[6][7][8]
Materials:
-
Recombinant human HDAC8 enzyme
-
Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and other test inhibitors
-
Developer solution (containing a lysine developer and a stop solution like Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound and other test compounds in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors. Include wells for a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add diluted recombinant HDAC8 enzyme to all wells except the no-enzyme control.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC8 substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution to all wells.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular HDAC Activity Assay
This assay measures the activity of HDACs within intact cells.[9][10]
Materials:
-
Cells of interest cultured in a 96-well clear-bottom plate
-
Cell-permeable fluorogenic HDAC substrate
-
This compound and other test inhibitors
-
Lysis/Developer buffer
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other inhibitors for the desired time (e.g., 4-24 hours).
-
Add the cell-permeable HDAC substrate to the cells and incubate for 1-2 hours at 37°C.
-
Remove the media and add the Lysis/Developer buffer.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence.
-
Normalize the fluorescence signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).
Apoptosis Assay (Caspase-3 Activity)
This protocol determines the induction of apoptosis by measuring the activity of caspase-3.[11]
Materials:
-
Cells treated with this compound or vehicle control
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Culture and treat cells with the desired concentration of this compound for various time points (e.g., 12, 24, 48 hours).
-
Lyse the cells using the cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals.
-
The rate of increase in fluorescence is proportional to the caspase-3 activity.
Visualizing the Mechanism of Action
To illustrate the signaling pathways and experimental workflows discussed, the following diagrams have been generated using the DOT language.
Caption: this compound induced apoptosis pathway in T-cell lymphoma.
Caption: Experimental workflow for evaluating HDAC8 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of a Potent and Selective HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Apoptotic Pathways: PCI-34051 Versus Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic pathways induced by the selective HDAC8 inhibitor, PCI-34051, and other well-established anti-cancer drugs, including the broad-spectrum HDAC inhibitor Vorinostat, the chemotherapeutic agent Doxorubicin, and the proteasome inhibitor Bortezomib. This objective analysis is supported by experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
This compound induces apoptosis through a unique, cell-type specific mechanism that distinguishes it from many other anti-cancer agents. Unlike broad-spectrum HDAC inhibitors, this compound's action is not primarily mediated by changes in histone acetylation. Instead, it triggers a signaling cascade involving PLCγ1 and intracellular calcium mobilization, leading to mitochondrial-mediated apoptosis in T-cell lymphomas. This targeted approach offers a potentially wider therapeutic window compared to agents with more generalized mechanisms of action, such as Doxorubicin, which broadly impacts DNA integrity, and Bortezomib, which induces systemic cellular stress by inhibiting the proteasome. Vorinostat, while also an HDAC inhibitor, affects a wider range of HDACs, leading to a broader array of cellular responses, including changes in the expression of multiple apoptosis-related genes.
Comparative Analysis of Apoptotic Pathways
The apoptotic mechanisms of this compound, Vorinostat, Doxorubicin, and Bortezomib are distinct, reflecting their different molecular targets.
This compound: A Selective HDAC8 Inhibitor
This compound induces caspase-dependent apoptosis predominantly in T-cell derived malignancies.[1] Its pathway is initiated by the inhibition of histone deacetylase 8 (HDAC8). This leads to the activation of phospholipase C-gamma 1 (PLCγ1), which in turn triggers a rapid increase in intracellular calcium (Ca2+) mobilized from the endoplasmic reticulum.[1] This calcium influx is a critical step, as chelation of intracellular calcium blocks this compound-induced apoptosis. The surge in cytosolic calcium then leads to the release of cytochrome c from the mitochondria, activating the intrinsic apoptotic pathway.[1] Notably, this mechanism does not significantly alter global histone or tubulin acetylation levels and does not involve the cleavage of Bid, a characteristic of the extrinsic apoptotic pathway.[1]
Vorinostat (SAHA): A Broad-Spectrum HDAC Inhibitor
Vorinostat, a pan-HDAC inhibitor, induces apoptosis through multiple mechanisms that involve both the intrinsic and extrinsic pathways. By inhibiting various HDACs, Vorinostat leads to the acetylation of a wide range of histone and non-histone proteins. This results in the altered expression of genes that regulate apoptosis. For instance, Vorinostat can upregulate the expression of pro-apoptotic BH3-only proteins like Bim, Bid, and Bmf, and death receptors such as TRAIL receptors, while downregulating anti-apoptotic proteins like c-FLIP. Acetylation of non-histone proteins like p53 and Ku70 by Vorinostat also plays a crucial role in promoting apoptosis.
Doxorubicin: A Chemotherapeutic Agent
Doxorubicin primarily induces apoptosis by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage. This triggers the intrinsic apoptotic pathway. The DNA damage response activates p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins. Doxorubicin also generates reactive oxygen species (ROS), which cause mitochondrial damage and the release of cytochrome c. In some contexts, Doxorubicin can also activate the extrinsic pathway by upregulating death receptors.
Bortezomib: A Proteasome Inhibitor
Bortezomib induces apoptosis by inhibiting the 26S proteasome, which leads to the accumulation of misfolded and ubiquitinated proteins. This causes endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR). Prolonged ER stress triggers apoptosis through the activation of caspases, including caspase-12 (in rodents) and caspase-4 (in humans). Bortezomib also stabilizes pro-apoptotic proteins that are normally degraded by the proteasome, such as the BH3-only protein Noxa. This leads to the activation of the intrinsic apoptotic pathway. Additionally, the inhibition of the proteasome can lead to the generation of reactive oxygen species (ROS), further contributing to mitochondrial-mediated apoptosis.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) for apoptosis induction or growth inhibition (GI50) for this compound and the comparator drugs in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, treatment duration, and assay methods.
| Drug | Cell Line | Assay | IC50 / GI50 | Reference |
| This compound | Jurkat (T-cell leukemia) | Growth Inhibition | 2.4 µM | [2] |
| HuT78 (T-cell lymphoma) | Growth Inhibition | 4 µM | [2] | |
| Ovarian Cancer (p53 wt) | Growth Inhibition | ~15-20 µM | [3] | |
| Vorinostat (SAHA) | LNCaP (Prostate cancer) | Cell Death | 2.5-7.5 µM | [4] |
| PC-3 (Prostate cancer) | Cell Death | 2.5-7.5 µM | [4] | |
| TSU-Pr1 (Prostate cancer) | Cell Death | 2.5-7.5 µM | [4] | |
| MCF-7 (Breast cancer) | Proliferation | 0.75 µM | [4] | |
| SW-982 (Synovial sarcoma) | Viability | 8.6 µM | [5] | |
| SW-1353 (Chondrosarcoma) | Viability | 2.0 µM | [5] | |
| Doxorubicin | HCT116 (Colon cancer) | Cytotoxicity | 24.30 µg/ml | [6] |
| Hep-G2 (Hepatocellular carcinoma) | Cytotoxicity | 14.72 µg/ml | [6] | |
| PC3 (Prostate cancer) | Cytotoxicity | 2.64 µg/ml | [6] | |
| MCF-7 (Breast cancer) | Viability | 4 µM (48h) | [7] | |
| MDA-MB-231 (Breast cancer) | Viability | 1 µM (48h) | [7] | |
| A549 (Lung cancer) | Viability | 1.50 µM (48h) | [8] | |
| HeLa (Cervical cancer) | Viability | 1.00 µM (48h) | [8] | |
| Bortezomib | RPMI-8226 (Multiple myeloma) | Viability | 15.9 nM (24h) | [9] |
| U-266 (Multiple myeloma) | Viability | 7.1 nM (24h) | [9] | |
| T-cell ALL cell lines | Viability | 7.5 nM (average) | [10] | |
| AML cell lines | Viability | 19 nM (average) | [10] | |
| PC3 (Prostate cancer) | Viability | 32.8 nM (48h) | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Annexin V Apoptosis Assay
This assay is used to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells using the desired treatment. Include a negative control (untreated cells) and a positive control.
-
Harvest cells (including any floating cells in the medium) and wash them once with cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[12][13][14]
Western Blot for Apoptosis Proteins
This method is used to detect the expression levels of specific proteins involved in apoptosis, such as caspases and Bcl-2 family members.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells and harvest them. For adherent cells, scrape them in the presence of lysis buffer.
-
Lyse the cells on ice for 30 minutes, followed by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[15][16][17][18]
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate reader
Procedure:
-
Induce apoptosis in cells and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[19][20][21][22][23]
Intracellular Calcium Measurement by Flow Cytometry
This method is used to measure changes in intracellular calcium concentration, a key event in the apoptotic pathway of this compound.
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Cell culture medium with calcium
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Harvest cells and resuspend them in pre-warmed culture medium containing calcium at a concentration of 1-5 x 10^6 cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed medium.
-
Acquire a baseline fluorescence signal on the flow cytometer for a short period (e.g., 30-60 seconds).
-
Add the stimulus (e.g., this compound) to the cell suspension while continuing to acquire data.
-
Continue data acquisition to monitor the change in fluorescence over time, which reflects the change in intracellular calcium concentration. For ratiometric dyes like Indo-1, the ratio of the bound to unbound dye fluorescence is measured.[24][25][26][27][28]
References
- 1. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. abcam.com [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. mpbio.com [mpbio.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 25. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 26. bu.edu [bu.edu]
- 27. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Flow Cytometric Analysis of Calcium Influx Assay in T cells [bio-protocol.org]
Navigating the Synergistic Potential of PCI-34051 in Combination Cancer Therapy
For Immediate Release
In the landscape of oncology research, the strategic combination of targeted therapies with standard chemotherapy regimens is a cornerstone of developing more effective and durable treatment strategies. This guide provides a comparative analysis of the efficacy of PCI-34051, a selective Histone Deacetylase 8 (HDAC8) inhibitor, in combination with other anti-cancer agents, offering insights for researchers, scientists, and drug development professionals. While direct preclinical data on this compound combined with standard chemotherapies like gemcitabine, platinum agents, or taxanes remains to be fully elucidated in published literature, this guide draws upon a key study of this compound in combination with another targeted inhibitor to highlight its synergistic potential and provides a framework for comparison against established HDAC inhibitor-chemotherapy combinations.
This compound: A Targeted Approach
This compound is a potent and highly selective inhibitor of HDAC8, an enzyme that has emerged as a promising target in cancer therapy.[1] Its selectivity offers the potential for a more favorable therapeutic window compared to pan-HDAC inhibitors. Research indicates that this compound can induce caspase-dependent apoptosis in certain cancer cell lines, suggesting a direct anti-tumor effect.[2]
Preclinical Efficacy of this compound in Combination with a Targeted Inhibitor
A pivotal study investigated the efficacy of this compound in combination with ACY-241, a selective HDAC6 inhibitor, in ovarian cancer cell lines. This research provides the most detailed currently available public data on the synergistic effects of this compound in a combination setting.
Key Findings:
-
Synergistic Inhibition of Cell Proliferation: The combination of this compound and ACY-241 demonstrated a synergistic effect in suppressing the growth and viability of wild-type p53 ovarian cancer cells.[3][4]
-
Enhanced Apoptosis and Reduced Metastatic Potential: The combined treatment led to a significant increase in apoptosis and a reduction in cell migration, key factors in preventing tumor progression and metastasis.[5]
-
Modulation of p53 Acetylation: The synergistic anti-cancer effects were associated with an increase in the acetylation of the tumor suppressor protein p53 at K381, leading to its stabilization and activation of its tumor-suppressive functions.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from the study on the combination of this compound and ACY-241 in ovarian cancer cell lines.
Table 1: Synergistic Inhibition of Ovarian Cancer Cell Viability by this compound and ACY-241
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) | Combination Index (CI) |
| TOV-21G | This compound | 2 µM | ~80% | <1 (Synergism) |
| ACY-241 | 0.3 µM | ~90% | ||
| This compound + ACY-241 | 2 µM + 0.3 µM | ~60% | ||
| A2780 | This compound | 4 µM | ~75% | <1 (Synergism) |
| ACY-241 | 0.6 µM | ~85% | ||
| This compound + ACY-241 | 4 µM + 0.6 µM | ~55% |
Data are approximated from graphical representations in the source study.[2][3] A Combination Index (CI) value of less than 1 indicates a synergistic effect.
Table 2: Effect of this compound and ACY-241 on Ovarian Cancer Colony Formation
| Cell Line | Treatment | Concentration | Relative Colony Formation (%) |
| TOV-21G | Control | - | 100% |
| This compound | 2 µM | ~70% | |
| ACY-241 | 0.3 µM | ~80% | |
| This compound + ACY-241 | 2 µM + 0.3 µM | ~40% | |
| A2780 | Control | - | 100% |
| This compound | 4 µM | ~65% | |
| ACY-241 | 0.6 µM | ~75% | |
| This compound + ACY-241 | 4 µM + 0.6 µM | ~30% |
Data are approximated from graphical representations in the source study.[2][3]
Comparison with Alternative Strategies: Other HDAC Inhibitors and Standard Chemotherapy
-
HDAC Inhibitors and Gemcitabine: In pancreatic cancer, pan-HDAC inhibitors have been shown to synergize with gemcitabine, a standard-of-care chemotherapy, to induce apoptosis in preclinical models.[6] The combination of the HDAC1/2/3 inhibitor Mocetinostat and the HDAC4/5/6 inhibitor LMK-235 with gemcitabine also showed strong synergy.[6]
-
HDAC Inhibitors and Platinum-Based Agents: Preclinical studies have demonstrated that HDAC inhibitors can sensitize ovarian cancer cells to platinum-based drugs like cisplatin by increasing apoptosis.[7] For instance, Romidepsin, another HDAC inhibitor, enhances the antitumor effects of cisplatin both in vitro and in vivo.[7]
-
HDAC Inhibitors and Taxanes: The combination of HDAC inhibitors with taxanes like paclitaxel is also an area of active investigation, with some studies showing synergistic effects in reducing tumor growth.[8]
The data from these studies on other HDAC inhibitors suggest that a selective HDAC8 inhibitor like this compound could potentially enhance the efficacy of standard chemotherapy agents by modulating key cellular pathways involved in cell death and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound and ACY-241.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Ovarian cancer cells (TOV-21G and A2780) were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with this compound and/or ACY-241 at various concentrations, alone or in combination, for 48 hours. A control group was treated with DMSO.
-
Assay Procedure: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. Cell viability was calculated as a percentage relative to the control group.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine if the drug combination was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3]
Colony Formation Assay
-
Cell Seeding: TOV-21G and A2780 cells were seeded in 6-well plates at a low density.
-
Drug Treatment: The following day, cells were treated with this compound and/or ACY-241 at the indicated concentrations.
-
Incubation: The cells were incubated for 7-14 days, with the medium being changed every 2-3 days, until visible colonies formed.
-
Staining and Quantification: The colonies were fixed with methanol and stained with crystal violet. The number of colonies was counted, and the results were expressed as a percentage of the control group.[2][3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound leading to tumor suppression.
Caption: Experimental workflow for in vitro evaluation of this compound.
Conclusion
The selective HDAC8 inhibitor this compound demonstrates significant synergistic anti-cancer activity when combined with the HDAC6 inhibitor ACY-241 in preclinical models of ovarian cancer. While direct comparative data with standard chemotherapy is a critical area for future research, the existing evidence of synergy and the known mechanisms of other HDAC inhibitors in combination with chemotherapy provide a strong rationale for further investigation. The detailed experimental protocols and signaling pathway information presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of this compound in combination cancer therapy. Continued research in this area is essential to translate these promising preclinical findings into novel and effective treatment strategies for patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Potential of histone deacetylase inhibitors for the therapy of ovarian cancer [frontiersin.org]
- 8. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PCI-34051: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential information and a procedural framework for the proper disposal of PCI-34051, a potent and selective histone deacetylase 8 (HDAC8) inhibitor.
This compound is a valuable tool in cancer research, particularly in the study of T-cell lymphomas and leukemias, where it has been shown to induce apoptosis.[1][2] However, its potent biological activity necessitates careful management of waste to mitigate potential environmental and health risks. The primary source of detailed safety information, including disposal procedures, is the Safety Data Sheet (SDS) provided by the supplier. Users are strongly advised to obtain and review the SDS for this compound before handling or disposing of the compound.
Key Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and for the development of appropriate handling and disposal protocols.
| Property | Value | Source |
| Molecular Weight | 296.32 g/mol | [1][2] |
| Molecular Formula | C₁₇H₁₆N₂O₃ | [1][2] |
| CAS Number | 950762-95-5 | [1] |
| Purity | ≥98% | [1] |
| Solubility | - Soluble to 100 mM in DMSO- Soluble to 20 mM in 1eq. NaOH | [1] |
| Storage | Store at -20°C | [1] |
Disposal Workflow
The proper disposal of this compound should follow a structured procedure to ensure safety and regulatory compliance. The following diagram illustrates a logical workflow for the disposal process.
References
Personal protective equipment for handling PCI-34051
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Operational Protocols, and Disposal of the Selective HDAC8 Inhibitor, PCI-34051.
This guide provides critical safety and logistical information for the handling and use of this compound, a potent and selective inhibitor of histone deacetylase 8 (HDAC8). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
As a potent research compound with potential cytotoxic effects, proper personal protective equipment is mandatory when handling this compound. The following PPE should be worn at all times:
-
Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile) are recommended. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin exposure.
-
Respiratory Protection: For operations that may generate aerosols or when handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is advised.
Handling Procedures:
-
All work with solid this compound and concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Weighing of the powdered compound should be performed with care to avoid generating dust.
-
After handling, thoroughly wash hands and any exposed skin.
Physicochemical and Inhibitory Data
The following tables summarize key quantitative data for this compound.
| Physicochemical Properties | |
| Molecular Formula | C₁₇H₁₆N₂O₃[1] |
| Molecular Weight | 296.32 g/mol [1] |
| Solubility | - DMSO: ≥14.8 mg/mL- Soluble in 1eq. NaOH |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to one year.[2] |
| Inhibitory Activity (IC₅₀) | |
| HDAC8 | 10 nM[2][3] |
| HDAC1 | >200-fold selectivity over HDAC8 |
| HDAC2 | >1000-fold selectivity over HDAC8[2] |
| HDAC3 | >1000-fold selectivity over HDAC8[2] |
| HDAC6 | >200-fold selectivity over HDAC8 |
| HDAC10 | >1000-fold selectivity over HDAC8[2] |
| Growth Inhibition (GI₅₀) | |
| T-cell lymphoma/leukemia cell lines | Induces caspase-dependent apoptosis[1] |
| Other hematopoietic or solid tumor lines | Not significantly affected[1] |
Experimental Protocols
Preparation of Stock Solutions
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.
-
Procedure:
-
Equilibrate the vial of powdered this compound to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
In Vitro HDAC Activity Assay
This protocol is adapted from a general method for measuring HDAC activity.
-
Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES, 100 mM KCl, 0.001% Tween-20, and 5% DMSO at pH 7.4.[2]
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add the HDAC8 enzyme to the reaction buffer.
-
Add varying concentrations of this compound to the wells containing the enzyme and buffer.
-
Incubate at room temperature for 15 minutes.[2]
-
-
Substrate Addition and Reaction:
-
Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Development and Measurement:
-
Stop the reaction by adding a developer solution (containing a protease like trypsin).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
In Vivo Formulation and Administration (Mouse Model)
The following is a general guideline for preparing this compound for intraperitoneal (i.p.) injection in mice.
-
Vehicle Preparation: A common vehicle for in vivo administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Formulation:
-
Dissolve the required amount of this compound in DMSO first.
-
Sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.
-
-
Administration: Administer the freshly prepared formulation to mice via intraperitoneal injection at the desired dosage. Dosages up to 40 mg/kg have been reported in mice.[2]
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of HDAC8. Its mechanism of action in inducing apoptosis in T-cell malignancies is distinct from pan-HDAC inhibitors and does not involve histone hyperacetylation. Instead, it activates a signaling cascade initiated by Phospholipase C gamma 1 (PLCγ1), leading to an increase in intracellular calcium levels and subsequent activation of the apoptotic pathway.[4]
Caption: this compound induced apoptosis pathway.
Disposal Plan
As there is no specific disposal information available for this compound, it should be treated as a hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
General Disposal Guidelines:
-
Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., weigh boats, wipes) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of as regular lab glass or plastic waste.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated using an appropriate solvent and cleaning agent. All cleaning materials should be disposed of as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
